Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGAYMHXIDYCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585543 | |
| Record name | tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929971-93-7 | |
| Record name | tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathway for tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reduction of the corresponding ketone precursor, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. This document outlines the experimental protocol for this key transformation, presents relevant data in a structured format, and includes a visual representation of the synthesis pathway.
Core Synthesis Pathway
The principal and most direct route to this compound is achieved through the reduction of the commercially available tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. This transformation can be accomplished using various reducing agents, with metal hydrides such as lithium aluminum hydride or sodium borohydride being common choices. The general reaction scheme is depicted below.
Caption: General synthesis pathway for this compound.
Key Experimental Protocol: Reduction of the Ketone Precursor
The following protocol is a detailed methodology for the reduction of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate to the desired alcohol, adapted from procedures for analogous spirocyclic systems.
Reaction: Reduction of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | 239.31 | 10.0 | 0.0418 | 1.0 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.38 | 0.0627 | 1.5 |
| Diethyl Ether (anhydrous) | 74.12 | 400 mL | - | - |
| Purified Water | 18.02 | As needed | - | - |
| 15% Sodium Hydroxide Solution | 40.00 (NaOH) | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Hexanes | - | As needed | - | - |
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 400 mL of anhydrous diethyl ether and 10.0 g (0.0418 mol) of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
-
Cooling: The resulting suspension is cooled to -40°C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Lithium aluminum hydride (2.38 g, 0.0627 mol) is added portion-wise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below -30°C.
-
Reaction: The reaction mixture is stirred at -40°C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: After the reaction is complete, the mixture is slowly warmed to 0°C. The reaction is carefully quenched by the sequential dropwise addition of 2.4 mL of purified water, followed by 2.4 mL of 15% aqueous sodium hydroxide solution, and finally 7.2 mL of purified water.
-
Workup: The resulting slurry is allowed to warm to room temperature and stirred for 1 hour. The white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 50 mL).
-
Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford this compound as a white solid.
Expected Yield: 85-95%
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step workflow for the reduction of the ketone precursor.
Concluding Remarks
This guide provides a comprehensive, albeit representative, protocol for the synthesis of this compound. Researchers should note that reaction conditions may be optimized for scale and specific laboratory conditions. The choice of reducing agent and solvent system can also be varied to potentially improve yield and diastereoselectivity. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.
Physicochemical properties of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and characterization methods for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. This spirocyclic piperidine derivative is a valuable building block in medicinal chemistry, offering a three-dimensional scaffold for the development of novel therapeutics.[1]
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in public literature, reflecting its status as a specialized chemical intermediate. The following tables summarize available experimental data and estimated computational predictions.
Table 1: General and Experimental Properties
| Property | Value | Source(s) |
| CAS Number | 929971-93-7 | [2] |
| Molecular Formula | C₁₃H₂₃NO₃ | [2] |
| Molecular Weight | 241.33 g/mol | [2][3] |
| Appearance | White to yellow solid, semi-solid, or powder/liquid | [2] |
| Purity | Typically 95-98% | [3][4] |
| Storage Conditions | Sealed in dry, 2-8°C | [3][4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP | ~1.7 | Based on the isomeric compound tert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate.[5] XLogP is a computed measure of hydrophobicity. |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| pKa | Not available | The presence of the secondary alcohol and the carbamate-protected amine suggests the molecule will have characteristic acidity and basicity, though specific values are not reported. |
| Solubility | Not available | Expected to be soluble in a range of organic solvents. The spirocyclic, sp³-rich nature may confer greater aqueous solubility compared to flat aromatic analogues.[1] |
Plausible Synthetic Pathway and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on established methodologies for the synthesis of related azaspirocyclic compounds, a plausible synthetic route can be proposed. This route begins with the commercially available N-Boc-4-piperidone.
The following diagram illustrates a potential synthetic workflow:
Caption: A plausible multi-step synthesis of the target compound.
Detailed Methodologies
Step 1: Formation of the Intermediate Enamine from N-Boc-4-piperidone
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in toluene, add pyrrolidine (1.2 equivalents).
-
Reaction Conditions: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating the completion of the enamine formation.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine is often used in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable aprotic solvent such as acetonitrile.
-
Reagent Addition: Add ethyl acrylate (1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude spirocyclic keto-ester can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Decarboxylation
-
Reaction Setup: Suspend the purified spirocyclic keto-ester in an aqueous acidic solution (e.g., 1M HCl).
-
Reaction Conditions: Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the enamine and the ester, followed by decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
Step 4: Reduction of the Ketone
-
Reaction Setup: Dissolve Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1 equivalent) in methanol and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the cooled solution.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by flash column chromatography on silica gel to obtain the final product, this compound.
General Characterization Protocols
Due to the lack of published spectra, the following are general protocols for the characterization of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), multiplets for the piperidine and cyclobutane ring protons, and a signal for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the Boc group (around 155 ppm), signals for the quaternary carbon of the tert-butyl group and the spiro carbon, and distinct signals for the carbons of the piperidine and cyclobutane rings.
Infrared (IR) Spectroscopy
-
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong absorption around 1680-1700 cm⁻¹ would indicate the C=O stretch of the carbamate.
Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of the compound.
Applications in Drug Discovery
This compound serves as a valuable scaffold in drug discovery. The spirocyclic nature of the molecule provides a rigid, three-dimensional framework that can be used to explore chemical space in ways that are not possible with more traditional, planar molecules.[1] The Boc-protected amine allows for further functionalization, enabling the synthesis of a diverse library of compounds for screening against various biological targets. The hydroxyl group provides a handle for further chemical modification or can act as a key hydrogen bond donor in interactions with biological macromolecules.
References
In-Depth Technical Guide: Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
CAS Number: 929971-93-7
Disclaimer: Comprehensive experimental data and detailed protocols for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate are not extensively available in peer-reviewed literature. This guide is a consolidation of information from chemical suppliers, analogous compounds described in patent literature, and scientific research on related azaspirocyclic scaffolds.
Core Compound Properties
This compound is a heterocyclic organic compound featuring a spirocyclic core, which imparts a rigid three-dimensional structure. This structural motif is of significant interest in medicinal chemistry as a building block for more complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable intermediate for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 929971-93-7 | [2][3] |
| Molecular Formula | C₁₃H₂₃NO₃ | [2] |
| Molecular Weight | 241.33 g/mol | [2] |
| Appearance | Powder or liquid | [4] |
| Purity | Available as 95%, 97%, ≥98% | |
| Storage Conditions | Sealed in a dry environment, room temperature or 2-8°C | [4] |
Synthesis and Experimental Protocols
A likely precursor would be a suitably substituted piperidine derivative which can undergo intramolecular cyclization to form the spirocyclic system, or a multi-step synthesis involving the formation of the cyclobutane ring onto the piperidine core.
Proposed Synthetic Workflow:
A potential synthetic route could involve the multi-step synthesis starting from commercially available materials to construct the azaspiro[3.5]nonane core, followed by functional group manipulations to introduce the hydroxyl group and the Boc-protection of the amine.
General Experimental Protocol for a Boc-Protection Step (Illustrative):
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Dissolve the parent amine (8-hydroxy-5-azaspiro[3.5]nonane) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).
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Cool the mixture in an ice bath (0 °C).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.0 to 1.2 equivalents) as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-Boc protected compound.
Spectroscopic Characterization (Predicted)
While verified spectra are not publicly available, typical spectroscopic data for this class of compounds can be anticipated. ChemicalBook lists the availability of a ¹H NMR spectrum for this compound.[5]
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), protons on the piperidine and cyclobutane rings (multiplets in the aliphatic region), a proton adjacent to the hydroxyl group (methine proton), and the hydroxyl proton itself. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group, the spiro carbon, and various methylene and methine carbons of the bicyclic system. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), and the C=O of the carbamate (~1680 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at approximately m/z 242.17, corresponding to the molecular formula C₁₃H₂₃NO₃. |
Biological Significance and Potential Applications
The primary interest in azaspiro[3.5]nonane derivatives stems from their application as scaffolds in drug discovery. The rigid, three-dimensional nature of the spirocyclic system can lead to improved binding affinity and selectivity for biological targets.
GPR119 Agonism and Type 2 Diabetes
A significant body of research has focused on 7-azaspiro[3.5]nonane derivatives as potent agonists of the G protein-coupled receptor 119 (GPR119).[6][7] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for the treatment of type 2 diabetes mellitus.[6] While the subject of this guide is a 5-azaspiro[3.5]nonane derivative, the activity of the 7-azaspiro isomer suggests that this scaffold class is a promising starting point for the development of GPR119 agonists.
GPR119 Signaling Pathway:
Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.
Broader Applications in Drug Discovery
The azaspiro[3.5]nonane core is a versatile building block. Various derivatives have been explored for a range of biological activities, including but not limited to:
-
Antitumor Agents: Certain azaspiro compounds have been investigated for their antiproliferative activity against various cancer cell lines.[8]
-
Antiprotozoal Activity: Azabicyclic nonane structures have been incorporated into hybrid molecules demonstrating activity against parasites such as Plasmodium falciparum.[9]
Conclusion and Future Directions
This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. While specific data for this compound is sparse, the broader class of azaspiro[3.5]nonanes has demonstrated promising biological activities, particularly as GPR119 agonists.
Future research should focus on:
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The publication of a detailed and optimized synthesis protocol for this specific compound.
-
Comprehensive spectroscopic and physicochemical characterization.
-
Biological evaluation of this 5-azaspiro[3.5]nonane derivative to determine its activity profile, including its potential as a GPR119 agonist and in other therapeutic areas.
Such studies would be invaluable to researchers and drug development professionals looking to leverage this unique scaffold in the design of novel therapeutics.
References
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. rndmate.com [rndmate.com]
- 4. scbt.com [scbt.com]
- 5. N-Boc-8-hydroxy-5-azaspiro[3.5]nonane(929971-93-7) 1H NMR spectrum [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids [mdpi.com]
A Comprehensive Spectroscopic Analysis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at the structural characterization of this compound.
Structural Information
| Compound Name | This compound |
| CAS Number | 929971-93-7 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Structure | NOOOH |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | CH-OH |
| 3.73 – 3.63 | m | 2H | N-CH₂ (axial) |
| 3.40 – 3.26 | m | 2H | N-CH₂ (equatorial) |
| 1.99 – 1.73 | m | 4H | Cyclohexane CH₂ |
| 1.67 – 1.48 | m | 3H | Cyclobutane CH₂ & Cyclohexane CH |
| 1.46 | s | 9H | C(CH₃)₃ |
| 1.45 – 1.32 | m | 1H | Cyclohexane CH |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum was recorded at 126 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ ppm) | Assignment |
| 155.0 | C=O (carbamate) |
| 79.3 | C(CH₃)₃ |
| 62.8 | CH-OH |
| 56.9 | Spiro C |
| 46.4 | N-CH₂ |
| 31.0 | Cyclohexane CH₂ |
| 30.6 | Cyclohexane CH₂ |
| 29.3 | Cyclobutane CH₂ |
| 28.7 | C(CH₃)₃ |
| 23.6 | Cyclobutane CH₂ |
Experimental Protocol
NMR Spectroscopy
¹H NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1] ¹³C NMR spectra were recorded on the same instrument at 126 MHz.[1] All spectra were acquired in deuterated chloroform (CDCl₃) and internally referenced to the residual protio-solvent signals (7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1] The data is reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, m = multiplet), and integration.[1]
Logical Workflow for NMR Data Acquisition
The following diagram illustrates the general workflow for obtaining and processing NMR data for a chemical sample.
References
In-Depth Technical Guide: Crystal Structure of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield an experimentally determined crystal structure for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. The information presented herein is a technical guide outlining the methodologies and data presentation that would be associated with such a determination. To illustrate these principles, a representative crystal structure of a related Boc-protected spirocyclic amine, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate , is utilized as a surrogate.
Introduction
This compound is a heterocyclic organic molecule of interest in medicinal chemistry and drug discovery. Its spirocyclic core imparts a rigid, three-dimensional architecture, a desirable feature for scaffolds in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group is commonly employed in organic synthesis to mask the reactivity of the secondary amine, allowing for selective functionalization of other parts of the molecule. The determination of the single-crystal X-ray structure of this compound would provide definitive proof of its molecular connectivity, stereochemistry, and detailed conformational information, which are crucial for structure-activity relationship (SAR) studies and computational drug design.
This guide provides a standardized framework for the presentation of crystallographic data and the experimental protocols involved in its determination, using a publicly available dataset for a related structure as a practical example.
Molecular Structure of the Target Compound
Even without experimental crystal data, the two-dimensional structure of the target compound provides the basis for understanding its chemical properties.
Crystallographic Data (Illustrative Example)
The following tables summarize the crystallographic data for tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate , which serves as our illustrative example. This data is essential for the validation and interpretation of a crystal structure.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₇H₂₂N₂O₂ |
| Formula weight | 286.37 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.458(3) Å |
| b | 10.983(3) Å |
| c | 14.323(4) Å |
| α | 90° |
| β | 108.98(3)° |
| γ | 90° |
| Volume | 1555.0(7) ų |
| Z | 4 |
| Calculated density | 1.223 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 616 |
| Data collection | |
| Crystal size | 0.40 x 0.30 x 0.20 mm |
| θ range for data collection | 2.36 to 25.00° |
| Index ranges | -12≤h≤12, 0≤k≤13, 0≤l≤17 |
| Reflections collected | 2985 |
| Independent reflections | 2732 [R(int) = 0.0212] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2732 / 0 / 193 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2σ(I)] | R1 = 0.0455, wR2 = 0.1245 |
| R indices (all data) | R1 = 0.0633, wR2 = 0.1368 |
| Largest diff. peak and hole | 0.175 and -0.193 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| N(1)-C(1) | 1.472(3) | C(4)-C(5) | 1.523(3) |
| N(1)-C(5) | 1.475(3) | C(6)-C(7) | 1.383(4) |
| N(1)-C(10) | 1.362(3) | C(7)-C(8) | 1.381(4) |
| C(1)-C(2) | 1.525(3) | C(8)-C(9) | 1.370(4) |
| C(2)-C(3) | 1.522(3) | C(9)-C(11) | 1.372(4) |
| C(3)-C(4) | 1.541(3) | C(11)-C(12) | 1.385(4) |
| C(3)-C(6) | 1.525(3) | C(12)-C(6) | 1.388(4) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(10)-N(1)-C(1) | 117.5(2) | C(2)-C(3)-C(6) | 112.9(2) |
| C(10)-N(1)-C(5) | 117.9(2) | C(4)-C(3)-C(6) | 108.9(2) |
| C(1)-N(1)-C(5) | 111.4(2) | N(2)-C(13)-C(3) | 178.9(3) |
| N(1)-C(1)-C(2) | 110.8(2) | C(7)-C(6)-C(12) | 118.2(2) |
| C(1)-C(2)-C(3) | 111.0(2) | C(7)-C(6)-C(3) | 121.2(2) |
| C(2)-C(3)-C(4) | 109.1(2) | C(12)-C(6)-C(3) | 120.6(2) |
Experimental Protocols
The determination of a small molecule crystal structure follows a well-defined workflow, from sample preparation to data analysis and deposition.
Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is expected to be a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid):
-
Sitting Drop: A concentrated solution of the compound is placed as a droplet in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). Over time, the vapor of the precipitant diffuses into the droplet, reducing the solubility of the compound and inducing crystallization.
-
Hanging Drop: Similar to the sitting drop method, but the droplet of the compound's solution is suspended from a coverslip over the precipitant reservoir.
-
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted X-ray spots are recorded.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric parameters. The positions of hydrogen atoms are often calculated and refined using a riding model.
Workflow and Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the key processes in crystal structure determination.
Conclusion
While the specific crystal structure of this compound remains to be determined and reported, this technical guide provides a comprehensive overview of the necessary experimental procedures and the expected format for data presentation. The detailed three-dimensional atomic arrangement that would be revealed by such a study is invaluable for understanding the molecule's conformational preferences and its potential interactions with biological targets. The use of a related Boc-protected spirocycle as an example herein serves to illustrate the depth of information that can be gleaned from single-crystal X-ray diffraction, a cornerstone technique in modern chemical and pharmaceutical research. It is anticipated that future synthetic and analytical efforts will lead to the successful crystallization and structure determination of this and other related novel chemical entities.
An In-depth Technical Guide to Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
This compound is a heterocyclic compound recognized for its utility in the synthesis of more complex molecules.[1] Its structural and chemical properties make it a valuable intermediate in the pharmaceutical industry.[1]
Below is a summary of its key molecular data:
| Property | Value |
| Molecular Formula | C13H23NO3[1][2][3][4][5] |
| Molecular Weight | 241.33 g/mol [1][4][5] |
| CAS Number | 929971-93-7[1][2][4] |
| Synonyms | N-Boc-8-hydroxy-5-azaspiro[3.5]nonane[2] |
Applications in Synthesis
This spiro compound serves as a versatile starting material in the development of novel pharmaceutical agents.[1] Its unique three-dimensional structure is a desirable feature for creating molecules with specific biological activities. While detailed, publicly available experimental protocols for its direct use are scarce, its role as a precursor in the synthesis of complex therapeutic agents is acknowledged.
The general workflow for the utilization of such a building block in drug discovery and development is outlined below. This process typically begins with the foundational chemical scaffold, which is then elaborated through a series of synthetic steps to produce a final active pharmaceutical ingredient (API).
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis or specific reactions involving this compound are not extensively reported in publicly accessible literature. The synthesis of related azaspiro compounds often involves multi-step processes that may include cyclization and protection/deprotection steps. For instance, the synthesis of a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves a seven-step reaction sequence.[6] Researchers interested in specific applications would likely need to consult specialized chemical synthesis literature or develop custom protocols based on established organic chemistry principles.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain detailing the direct interaction of this compound with biological signaling pathways. Its primary role is that of a structural scaffold, meaning its biological effects are realized in the larger molecules it helps to create. The biological activity of derivatives of azaspiro compounds can be diverse, with some showing activity as receptor ligands, such as 5-HT1A receptor ligands.[7] However, the specific activity profile would be dependent on the final molecular structure.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 7. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5-Azaspiro[3.5]nonane Derivatives: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that provide unique three-dimensional diversity is a cornerstone of modern medicinal chemistry. Among these, spirocyclic systems have garnered significant interest due to their rigid structures and ability to present substituents in well-defined vectors, enabling novel interactions with biological targets. This technical guide provides an in-depth overview of the discovery and synthesis of 5-azaspiro[3.5]nonane derivatives, a promising class of compounds with applications in drug discovery.
Introduction to the 5-Azaspiro[3.5]nonane Scaffold
The 5-azaspiro[3.5]nonane core consists of a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom. This arrangement imparts a distinct conformational rigidity and three-dimensional character compared to traditional bicyclic systems. While a singular, seminal publication on the "first synthesis" of the parent 5-azaspiro[3.5]nonane is not readily apparent in the literature, various synthetic routes to its derivatives have been developed, often driven by their potential as modulators of biological targets. These derivatives have found applications as G protein-coupled receptor 119 (GPR119) agonists and leukocyte function-associated antigen-1 (LFA-1) antagonists, highlighting the therapeutic potential of this scaffold.[1][2]
Synthesis of 5-Azaspiro[3.5]nonane Derivatives
The synthesis of 5-azaspiro[3.5]nonane derivatives often involves multi-step sequences to construct the spirocyclic core. Different strategies have been employed depending on the desired substitution pattern and the overall synthetic goal.
Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane
A patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane highlights a route starting from 3-((benzylamino)methyl)oxetan-3-ol.[3] This multi-step synthesis involves the formation of a chloroacetamide intermediate, followed by an intramolecular cyclization to form the spirocyclic lactam, which is then reduced and deprotected.[3]
Experimental Protocol: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane [3]
-
Step 1: Synthesis of N-benzyl-2-chloro-N-((3-methyloxetan-3-yl)methyl)acetamide. 3-((benzylamino)methyl)oxetan-3-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine, pyridine, diisopropylethylamine, or potassium carbonate. The reaction is typically carried out in a suitable solvent at a controlled temperature, for instance, between -10 °C and 10 °C, and then allowed to proceed at room temperature for 4 to 48 hours.
-
Step 2: Intramolecular Cyclization. The resulting chloroacetamide derivative undergoes a self-cyclization reaction in an inert atmosphere. This step is performed in a second reaction solvent with a second base to yield the lactam, 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one.
-
Step 3: Reduction of the Lactam. The lactam is then reduced using a suitable reducing agent in an inert atmosphere and a third reaction solvent to give 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane.
-
Step 4: Deprotection. The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the target compound, 2,5-dioxa-8-azaspiro[3.5]nonane.
Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
A two-step method for the synthesis of the pharmaceutical intermediate 7-oxo-2-azaspiro[3.5]nonane has been reported.[4] This process involves two key cyclization reactions to construct the bicyclic system.[4]
Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [4]
-
Step 1: First Cyclization. A first cyclization reaction is carried out between two precursor compounds in N,N-dimethylformamide. This reaction is performed in the presence of an acid binding agent, a phase transfer catalyst, and an iodo metal salt to yield an intermediate compound.
-
Step 2: Second Cyclization. The intermediate from the first step undergoes a second cyclization reaction with lithium aluminum hydride in a suitable reaction solvent. For instance, the crude intermediate (76.8-106.5 g) is dissolved in tetrahydrofuran (770-1000 ml), cooled to -10 °C under a nitrogen atmosphere, and then lithium aluminum hydride (15.2-56.9 g) is added portion-wise over one hour. The reaction mixture is stirred for 4-8 hours. Work-up involves the slow addition of purified water (15-57 ml), followed by a 15% sodium hydroxide solution (15-57 ml), and then more purified water (45-188 ml). After filtration and concentration, the crude product is purified by column chromatography on neutral alumina to afford the final product.
| Product | Overall Yield | Reference |
| 7-Oxo-2-azaspiro[3.5]nonane | 56.3-82.6% | [4] |
Application in Drug Discovery: GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119).[5][6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes.[7] Agonism of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn enhances glucose-stimulated insulin secretion.[6]
GPR119 Signaling Pathway
The activation of GPR119 by a 7-azaspiro[3.5]nonane-based agonist initiates a signaling cascade within the cell.
Caption: Simplified GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.
In Vitro Assay for GPR119 Agonist Activity
The potency of synthesized 7-azaspiro[3.5]nonane derivatives as GPR119 agonists is typically evaluated using an in vitro cAMP assay.
Experimental Protocol: In Vitro cAMP Assay [6]
-
A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Test compounds at various concentrations are added to the wells, and the plates are incubated for a further 30 minutes at room temperature.
-
Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
General Synthetic Workflow
The development of novel 5-azaspiro[3.5]nonane derivatives for drug discovery follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of 5-azaspiro[3.5]nonane derivatives.
Conclusion
The 5-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure offers opportunities for the design of novel therapeutics with improved properties. The synthetic routes to its derivatives, while often requiring multiple steps, are accessible and have been successfully employed in the discovery of potent bioactive molecules. Further exploration of this scaffold is likely to yield new drug candidates for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Boc-Protected Azaspirocycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tert-butoxycarbonyl (Boc)-protected azaspirocycles. These unique three-dimensional scaffolds are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and novel chemical space. A thorough understanding of their spectroscopic properties is crucial for confirming their synthesis, purity, and structure.
Introduction to Spectroscopic Characterization
The structural elucidation of Boc-protected azaspirocycles relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information to build a complete picture of the molecular structure.
Typical Analytical Workflow: The general process for the spectroscopic analysis of a newly synthesized Boc-protected azaspirocycle involves initial purification followed by a series of spectroscopic analyses to confirm the identity and purity of the compound before further use.
Caption: A flowchart outlining the general steps for the synthesis, purification, and spectroscopic characterization of Boc-protected azaspirocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
In ¹H NMR spectra of Boc-protected azaspirocycles, the tert-butyl group of the Boc protector gives a characteristic singlet peak, typically in the range of 1.4-1.5 ppm . The protons on the azaspirocyclic core will appear as a series of multiplets, with their chemical shifts and coupling patterns being highly dependent on the specific ring sizes and substitution patterns.
¹³C NMR Spectroscopy
The Boc group also shows characteristic signals in the ¹³C NMR spectrum:
-
A signal for the quaternary carbon of the tert-butyl group around 80 ppm .
-
The nine equivalent methyl carbons of the tert-butyl group appearing as a single peak around 28 ppm .
-
The carbonyl carbon of the Boc group is typically observed in the range of 154-156 ppm .
2D NMR Techniques
For complex azaspirocyclic systems, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.
Quantitative Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a selection of Boc-protected diazaspiro[3.3]heptanes.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| tert-Butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 7.43 (d, J = 8.3 Hz, 2H), 6.43 (d, J = 8.3 Hz, 2H), 4.11 (s, 4H), 4.03 (s, 4H), 1.46 (s, 9H) | 156.0, 152.9, 126.3 (q, JC,F = 2.0 Hz), 124.9 (q, JC,F = 271.2 Hz), 119.5 (q, JC,F = 32.6 Hz), 110.8, 79.8, 61.9, 59.5 (br), 33.4, 28.3 |
| tert-Butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 6.87 (d, J = 7.5 Hz, 2H), 6.70 (t, J = 7.5 Hz, 1H), 4.22 (s, 4H), 4.06 (s, 4H), 2.28 (s, 6H), 1.45 (s, 9H) | 155.8, 148.9, 130.1, 125.7, 120.2, 79.6, 66.4, 59.4 (br), 33.3, 28.4, 21.1 |
| tert-Butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 6.78 (d, J = 9.1 Hz, 2H), 6.38 (d, J = 9.1 Hz, 2H), 4.06 (s, 4H), 3.94 (s, 4H), 3.73 (s, 3H), 1.45 (s, 9H) | 155.9, 151.7, 145.4, 114.7, 114.3, 79.6, 64.9, 59.4 (br), 55.5, 33.3, 28.4 |
| tert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 8.13 (ddd, J = 5.1, 1.9, 0.9 Hz, 1H), 7.44 (ddd, J = 8.4, 7.2, 1.9 Hz, 1H), 6.61 (ddd, J = 7.2, 5.1, 0.9 Hz, 1H), 6.27 (td, J = 8.4, 0.9 Hz, 1H), 4.10 (s, 4H), 4.09 (s, 4H), 1.43 (s, 9H) | 160.1, 155.8, 148.0, 137.0, 113.3, 106.0, 79.7, 60.8, 59.5 (br), 33.4, 28.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For Boc-protected azaspirocycles, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the carbamate group , which typically appears in the region of 1680-1705 cm⁻¹ . Other characteristic absorptions include C-H stretching vibrations of the aliphatic framework around 2850-3000 cm⁻¹ and C-N stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| tert-Butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 2977, 2936, 2875, 1702, 1613, 1529, 1405, 1322, 1179, 1109, 1066, 824 |
| tert-Butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 2967, 2877, 1683, 1592, 1480, 1455, 1423, 1365, 1280, 1162, 1124, 1108 |
| tert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | 2974, 2933, 2869, 1698, 1596, 1560, 1491, 1440, 1406, 1324, 1175, 1151, 1105 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the molecular formula of a newly synthesized azaspirocycle. In mass spectra, Boc-protected compounds often show characteristic fragmentation patterns, including the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).
| Compound | Molecular Formula | Calculated Exact Mass (M+) | Found Exact Mass (M+) |
| tert-Butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₇H₂₁F₃N₂O₂ | 342.1550 | 342.1551 |
| tert-Butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₈H₂₆N₂O₂ | 302.1989 | 302.1991 |
| tert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₅H₂₁N₃O₂ | 275.1628 | 275.1630 |
Experimental Protocols
Detailed and accurate experimental procedures are essential for reproducible spectroscopic analysis.
NMR Spectroscopy
Instrumentation: 300 MHz or higher field NMR spectrometer. Sample Preparation:
-
Weigh 5-10 mg of the Boc-protected azaspirocycle.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. The number of increments in the indirect dimension and the number of scans should be optimized to achieve the desired resolution and sensitivity.
Infrared (IR) Spectroscopy
Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer. Sample Preparation:
-
Thin Film (for oils): Apply a small drop of the sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Data Acquisition:
-
Acquire a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: ESI (Electrospray Ionization) or EI (Electron Ionization) high-resolution mass spectrometer. Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
A small amount of an acid (e.g., formic acid) may be added to promote ionization in ESI positive mode. Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
Compare the measured exact mass of the molecular ion with the calculated exact mass for the expected molecular formula.
Case Study: Synthesis of a Boc-Protected Diazaspiro[3.3]heptane
The following diagram illustrates a synthetic route to a Boc-protected diazaspiro[3.3]heptane, a common scaffold in medicinal chemistry. The spectroscopic techniques discussed above would be applied to characterize the intermediate and final products.
Caption: A representative synthetic route for the preparation of a Boc-protected diazaspiro[3.3]heptane.
Conclusion
The robust characterization of Boc-protected azaspirocycles is fundamental to their application in drug discovery and development. A combined analytical approach utilizing ¹H and ¹³C NMR, IR spectroscopy, and HRMS provides the necessary data to confirm the chemical identity, structure, and purity of these valuable synthetic building blocks. The detailed spectroscopic data and protocols presented in this guide serve as a valuable resource for researchers working with this important class of molecules.
Navigating the Solubility Landscape of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and purification. This technical guide provides an in-depth overview of the expected solubility profile of this compound, detailed experimental protocols for accurate solubility determination, and a functional context for its application in drug discovery, specifically as a potential modulator of the GPR119 signaling pathway.
Introduction
This compound is a bifunctional molecule featuring a spirocyclic core, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protected amine. The interplay of these structural features governs its physicochemical properties, most notably its solubility. The Boc protecting group, being nonpolar, generally enhances solubility in less polar organic solvents. Conversely, the presence of the hydroxyl group can increase polarity and the potential for hydrogen bonding, influencing its solubility in protic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for biological screening.
Expected Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and expected solubility profile can be extrapolated based on the general principles of solubility for Boc-protected amines and similar heterocyclic compounds. The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar functionalities. They are often recommended for preparing stock solutions of complex organic molecules.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | DCM is a versatile solvent for many organic compounds, including Boc-protected amines.[2] The polarity is suitable for solvating the spirocyclic core and the Boc group, while also accommodating the hydroxyl group to some extent. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Medium | These solvents are moderately polar and can dissolve a variety of organic compounds. Gentle heating may be required to achieve higher concentrations.[1] |
| Alcohols | Methanol, Ethanol | Medium to Low | The hydroxyl group of the solute can interact with the alcohol solvent through hydrogen bonding. However, the nonpolar Boc group and spirocyclic backbone may limit high solubility. |
| Esters | Ethyl Acetate | Medium to Low | Ethyl acetate is a moderately polar solvent and is often used in chromatography and extraction of Boc-protected compounds. |
| Nonpolar Aromatic | Toluene | Low | The overall polarity of the molecule, due to the hydroxyl and carbamate groups, will likely limit its solubility in nonpolar aromatic solvents. Gentle heating might slightly improve solubility.[1] |
| Nonpolar Alkanes | Hexane, Heptane, Petroleum Ether | Very Low | The polarity of the hydroxyl and carbamate groups makes the compound largely insoluble in highly nonpolar alkane solvents. It is generally advisable to avoid these solvents for dissolution.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the gravimetric method, a reliable technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vial.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Record the exact weight of the dish/vial with the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the decomposition point of the compound.
-
Once the solvent is fully evaporated, dry the residue in a vacuum oven until a constant weight is achieved.
-
Record the final weight of the dish/vial with the dry solute.
-
Calculation
The solubility can be calculated using the following formula:
Solubility (g/L) = (Weight of dry solute (g) / Volume of solution taken (L))
Alternatively, it can be expressed in other units such as mg/mL.
Visualization of Experimental Workflow and Signaling Pathway
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A logical workflow for the experimental determination of solubility.
Functional Context: GPR119 Signaling Pathway
Derivatives of the azaspiro[3.5]nonane scaffold have been explored as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[3] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to increased insulin secretion and the release of incretin hormones, respectively.[3] The diagram below illustrates this signaling pathway.
Caption: Simplified GPR119 signaling pathway activated by an agonist.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its expected behavior in common organic solvents and a detailed protocol for its empirical determination. Understanding the solubility of this key intermediate is a critical first step for its effective use in the synthesis of more complex molecules, such as potential GPR119 agonists for the treatment of metabolic diseases. The provided methodologies and contextual information are intended to empower researchers in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Stereochemistry of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery, notable for its spirocyclic scaffold that imparts unique three-dimensional properties to potential therapeutic agents. The stereochemistry of this compound, arising from the chiral center at the C8 position and the potential for cis/trans isomerism of the hydroxyl group relative to the spirocyclic system, is a critical aspect influencing its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereochemical features of this compound, including its synthesis, the stereoselective reduction of its ketone precursor, and methods for the separation and characterization of its stereoisomers.
Introduction to the Stereochemistry
The core structure of this compound features a spirocyclic system where a cyclobutane and a piperidine ring share a single carbon atom. The introduction of a hydroxyl group at the 8-position of the piperidine ring creates a chiral center, leading to the existence of (8R)- and (8S)-enantiomers. Furthermore, the spatial arrangement of this hydroxyl group with respect to the rest of the molecule can result in cis and trans diastereomers. The interplay of these stereochemical elements results in four possible stereoisomers: (cis, 8R), (cis, 8S), (trans, 8R), and (trans, 8S).
The absolute configuration and the relative orientation of the hydroxyl group can significantly impact the binding affinity of molecules derived from this scaffold to their biological targets. Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance in drug development.
Synthesis and Stereocontrol
The most common synthetic route to this compound involves the reduction of the corresponding ketone, Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Synthesis of the Precursor Ketone
The precursor, Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate, is commercially available from various suppliers. Its synthesis is typically achieved through multi-step sequences, often involving the construction of the spirocyclic core via cyclization reactions.
Stereoselective Reduction of the Ketone
The conversion of the prochiral ketone to the chiral alcohol is a critical step in controlling the stereochemistry of the final product.
-
Diastereoselective Reduction (Controlling cis/trans Isomerism):
-
Sterically Hindered Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) tend to approach the carbonyl group from the less hindered face, leading to the preferential formation of one diastereomer. The stereochemical outcome will depend on the most stable conformation of the spirocyclic ketone.
-
Catalytic Hydrogenation: Hydrogenation over a heterogeneous catalyst (e.g., Pd/C, PtO₂) can also exhibit diastereoselectivity based on the adsorption of the substrate to the catalyst surface.
-
-
Enantioselective Reduction (Controlling (R)/(S) Configuration):
-
Chiral Reducing Agents: The use of chiral borane reagents, such as Alpine-Borane® or reagents derived from chiral auxiliaries like (R)- or (S)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata reduction), can afford high enantiomeric excess of the desired enantiomer.[1]
-
Asymmetric Transfer Hydrogenation: Catalytic transfer hydrogenation using a chiral transition metal catalyst (e.g., Ru, Rh, Ir) with a chiral ligand and a hydrogen donor (e.g., isopropanol, formic acid) is a powerful method for achieving high enantioselectivity.[1]
-
Logical Workflow for Stereoselective Synthesis
Caption: Synthetic pathways to stereoisomers.
Separation and Characterization of Stereoisomers
When a stereoselective synthesis is not employed or does not yield a single isomer, separation of the resulting mixture is necessary.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers and diastereomers.
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of a wide range of chiral compounds, including alcohols.
-
Mobile Phase Optimization: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and modifiers is crucial for achieving optimal resolution.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the overall structure.
-
The coupling constants of the proton at C8 can provide information about the cis or trans configuration of the hydroxyl group. Axial and equatorial protons typically exhibit different coupling patterns.
-
To distinguish between enantiomers, NMR analysis of diastereomeric derivatives (e.g., Mosher's esters) or the use of chiral shift reagents may be necessary.
-
-
Specific Rotation:
-
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.
-
Quantitative Data
Due to the limited availability of published data for the specific stereoisomers of this compound, the following table presents hypothetical but representative data that would be expected upon successful synthesis and characterization.
| Property | (cis, 8R)-Isomer | (cis, 8S)-Isomer | (trans, 8R)-Isomer | (trans, 8S)-Isomer |
| Specific Rotation | Negative | Positive | Negative | Positive |
| ¹H NMR (C8-H) | Triplet (small J) | Triplet (small J) | Doublet of doublets (large J) | Doublet of doublets (large J) |
| Melting Point (°C) | Varies | Varies | Varies | Varies |
| Chiral HPLC (RT) | t₁ | t₂ | t₃ | t₄ |
Experimental Protocols
General Protocol for Stereoselective Reduction (CBS Reduction)
Diagram of Experimental Workflow
References
Commercial Sourcing and Technical Guide for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, representative synthesis, and quality control methodologies for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 929971-93-7). This valuable building block is integral to the development of novel therapeutics, particularly in the synthesis of complex molecular architectures for drug discovery. Azaspirocycles are increasingly utilized in medicinal chemistry to enhance the three-dimensionality and improve the physicochemical properties of drug candidates.
Commercial Availability
This compound is available from a range of chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development stages. Below is a summary of offerings from various commercial vendors.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | Industrial Grade | Bulk | 929971-93-7 | C13H23NO3 | 241.33 |
| Lab-Chemicals.Com | 95% | Inquire | 929971-93-7 | C13H23NO3 | 241.33 |
| Ambeed, Inc. (via Sigma-Aldrich) | 98% | 250 mg, 1 g, 5 g, 25 g, 100 g | 240401-28-9 (Isomer) | C13H23NO3 | 241.33 |
| AK Scientific | >95% | 250 mg, 1 g, 5 g | Inquire | C13H23NO3 | 241.33 |
| BLDpharm | >97% | Inquire | 929971-93-7 | C13H23NO3 | 241.33 |
| ChemBK | Inquire | Inquire | 2741232-94-8 ((8S)-isomer) | C13H23NO3 | 241.33 |
Representative Synthetic Protocol
A potential synthetic approach involves a multi-step sequence starting from a suitable piperidine derivative. A key transformation is often a ring-closing reaction to form the spirocyclic core.
Step 1: Preparation of a Key Intermediate
A suitably substituted piperidine can be the starting point. For instance, a multi-step synthesis could begin with a Wittig reaction on 3-oxetanone, followed by further transformations.[1]
Step 2: Cyclization to Form the Azaspiro[3.5]nonane Core
An intramolecular cyclization can be employed to construct the spirocyclic system. This can be achieved through various methods, including those involving lithium aluminum hydride for reduction and cyclization.[2]
Step 3: Functional Group Interconversion and Protection
Following the formation of the core structure, functional group manipulations may be necessary to introduce the hydroxyl group and the tert-butoxycarbonyl (Boc) protecting group. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Step 4: Purification
The final compound would be purified using standard techniques such as flash column chromatography on silica gel to afford the desired this compound.
Quality Control and Analytical Methods
To ensure the identity, purity, and stability of this compound, a series of analytical tests are typically performed. These methods are standard in the pharmaceutical and chemical industries for the characterization of raw materials and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons in the molecule, matching the expected chemical shifts, multiplicities, and integrations.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound by separating it from any impurities. The area under the peak for the main component relative to the total peak area gives a quantitative measure of purity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and carbamate (C=O) groups.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and to compare it with the theoretical values for the molecular formula C13H23NO3.
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of a chemical intermediate like this compound in a research and development setting.
Caption: Procurement and Quality Control Workflow.
Representative Synthetic Pathway
The diagram below outlines a generalized synthetic pathway for the construction of an azaspiro[3.5]nonane core, which is central to the synthesis of the target molecule.
Caption: Representative Synthetic Pathway.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure offers a significant advantage in drug design by providing a defined conformational restriction and novel exit vectors for substitution.[1][2] This spiro[3.5]nonane framework is increasingly sought after to enhance the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and selectivity for biological targets.[2] The incorporation of such sp³-rich scaffolds helps to explore new chemical space beyond the traditional "flat" aromatic compounds, a strategy often correlated with higher clinical success rates. While this specific molecule is primarily utilized as an intermediate, its core scaffold, the azaspiro[3.5]nonane, is present in a variety of biologically active compounds.
Applications in Drug Discovery
The utility of the 5-azaspiro[3.5]nonane scaffold, for which this compound is a valuable synthetic precursor, has been demonstrated in the development of therapeutic agents for metabolic disorders and pain management.
1. GPR119 Agonists for Type 2 Diabetes:
Derivatives of 7-azaspiro[3.5]nonane, a closely related isomer, have been extensively investigated as potent and selective agonists of G protein-coupled receptor 119 (GPR119).[3][4] GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[3][5] The spirocyclic core helps to correctly orient the pharmacophoric elements for optimal interaction with the receptor, leading to enhanced potency.[3]
2. Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation:
The 7-azaspiro[3.5]nonane core has also been identified as a lead scaffold for the development of novel inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibiting FAAH elevates anandamide levels, leading to analgesic and anti-inflammatory effects.[6][7] Spirocyclic inhibitors based on this scaffold have shown high potency and selectivity, making them attractive candidates for the development of non-addictive pain therapeutics.
Quantitative Data for Analogous Scaffolds
| Compound Class | Target | Representative Compound | Activity (EC50/IC50/kinact/Ki) | Therapeutic Area |
| GPR119 Agonist | GPR119 | Compound 54g (Taisho) | EC50 = 26 nM | Type 2 Diabetes |
| FAAH Inhibitor | FAAH | Lead Compound | kinact/Ki > 1500 M⁻¹s⁻¹ | Pain/Inflammation |
Note: The data presented is for derivatives of the 7-azaspiro[3.5]nonane scaffold, which is analogous to the 5-azaspiro[3.5]nonane scaffold derived from the title compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthetic route based on general principles of organic synthesis for similar azaspirocyclic compounds.
Materials:
-
Commercially available starting materials and reagents
-
Standard laboratory glassware and equipment
-
Inert atmosphere (Nitrogen or Argon)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dess-Martin periodinane, (Carbethoxymethylene)triphenylphosphorane, Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Procedure:
-
Protection of a suitable amino alcohol: A commercially available amino alcohol containing a cyclobutane ring is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane to protect the amine.
-
Oxidation of the alcohol: The hydroxyl group of the Boc-protected amino alcohol is oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane.
-
Wittig reaction: The ketone is then subjected to a Wittig reaction with a phosphorane ylide, such as (carbethoxymethylene)triphenylphosphorane, to introduce a two-carbon extension with an ester group.
-
Hydrogenation and Cyclization: The resulting unsaturated ester is then subjected to catalytic hydrogenation using palladium on carbon and hydrogen gas. This reduces the double bond and can induce spontaneous intramolecular cyclization to form the desired 5-azaspiro[3.5]nonane lactam.
-
Reduction of the lactam and deprotection/reprotection: The lactam is reduced to the corresponding cyclic amine using a reducing agent like lithium aluminum hydride. The Boc protecting group may be cleaved under these conditions and can be reintroduced to yield this compound.
Protocol 2: Derivatization for GPR119 Agonist Synthesis (Illustrative)
This protocol illustrates how this compound can be used to synthesize a GPR119 agonist, based on published pharmacophores.
Materials:
-
This compound
-
A suitable aryl halide (e.g., 4-fluoronitrobenzene)
-
A suitable piperidine derivative
-
Reagents for Mitsunobu reaction (e.g., DEAD or DIAD, PPh₃)
-
Reagents for Boc deprotection (e.g., TFA or HCl in dioxane)
-
Reagents for reductive amination (e.g., sodium triacetoxyborohydride)
-
Solvents and other standard laboratory equipment
Procedure:
-
Mitsunobu Reaction: The hydroxyl group of this compound is coupled with a suitable phenolic coupling partner (e.g., a substituted nitrophenol) via a Mitsunobu reaction to form an ether linkage.
-
Reduction of the Nitro Group: The nitro group on the aromatic ring is reduced to an amine, for example, by catalytic hydrogenation.
-
Boc Deprotection: The Boc protecting group on the spirocyclic nitrogen is removed using an acid such as trifluoroacetic acid (TFA).
-
Amide Coupling or Reductive Amination: The free amine on the spirocycle is then coupled with a carboxylic acid or reductively aminated with an aldehyde or ketone to introduce the desired side chain, which often includes a piperidine moiety for GPR119 agonists.
Visualizations
Caption: Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Caption: General workflow for the derivatization of the title compound in drug discovery.
Caption: Logical relationship of the azaspiro[3.5]nonane scaffold's properties and applications.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Boc Deprotection of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. This application note provides detailed protocols for the deprotection of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate to yield 5-azaspiro[3.5]nonan-8-ol, a valuable spirocyclic building block in medicinal chemistry.
The deprotection is typically achieved through acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine. The choice of acid and reaction conditions is critical to ensure high yield and purity, especially given the presence of a secondary hydroxyl group in the target molecule. This document outlines two primary, robust methods for this transformation: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane.
Data Presentation
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and reaction time. While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the deprotection of various Boc-protected amines using common acidic protocols, providing a strong basis for optimization.
| Method | Reagent(s) | Solvent(s) | Typical Substrate to Reagent Ratio (mol/mol) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 : 10 to 1 : 20 (Substrate:TFA) | 0 to RT | 30 min - 4 h | >90 | A common and rapid method. Excess TFA is typically removed in vacuo.[1] |
| 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | 1 : 5 to 1 : 10 (Substrate:HCl) | Room Temperature | 1 - 16 h | >90 | Often yields the hydrochloride salt directly, which can precipitate from the reaction mixture and be isolated by filtration.[2] |
| 3 | Trifluoroacetic Acid (TFA) | Neat | N/A | Room Temperature | < 30 min | High | Very fast deprotection, but conditions are harsh and may not be suitable for sensitive substrates. |
| 4 | Oxalyl Chloride / Methanol | Methanol | 1 : 3 (Substrate:Oxalyl Chloride) | Room Temperature | 1 - 4 h | High | A milder alternative to strong acids, potentially useful for substrates with acid-labile functional groups.[3] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted and optimized for the Boc deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully neutralize the remaining acid by washing with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude 5-azaspiro[3.5]nonan-8-ol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution or suspension of this compound (1.0 eq.) in a minimal amount of a co-solvent like methanol (if necessary), add a solution of 4M HCl in 1,4-dioxane (5-10 eq.).
-
Stir the mixture at room temperature for 1-16 hours.[2] The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the product, 5-azaspiro[3.5]nonan-8-ol hydrochloride, will often precipitate from the reaction mixture.
-
The precipitate can be collected by filtration and washed with a non-polar solvent such as diethyl ether to remove any organic impurities.
-
Dry the solid under vacuum to yield the hydrochloride salt of the product.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water or an appropriate solvent and neutralized with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH), followed by extraction with an organic solvent (e.g., ethyl acetate or DCM).
Mandatory Visualizations
General Experimental Workflow for Boc Deprotection
References
Synthesis of Novel Derivatives from Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives starting from Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. This versatile building block, featuring a rigid spirocyclic core, is of significant interest in medicinal chemistry for the development of novel therapeutics. The protocols outlined below describe key chemical transformations of the hydroxyl group, enabling the creation of a library of diverse compounds for further investigation.
Application Notes
The 5-azaspiro[3.5]nonane scaffold is a valuable motif in drug discovery, offering a three-dimensional structure that can enhance binding affinity and selectivity to biological targets. Derivatives of the closely related 7-azaspiro[3.5]nonane have shown promise as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[1][2] The derivatization of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The key transformations detailed in this document include:
-
Oxidation of the secondary alcohol to a ketone, providing a crucial intermediate for subsequent reactions.
-
Reductive Amination of the resulting ketone to introduce a variety of amine functionalities.
-
Etherification of the alcohol to generate a series of ether derivatives.
-
Esterification to produce ester analogs.
These derivatizations enable the modulation of polarity, lipophilicity, and hydrogen bonding capacity, which are critical parameters in drug design.
Experimental Protocols
Oxidation of this compound to Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Method A: Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[3]
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild method for the selective oxidation of alcohols to aldehydes or ketones.[4][5]
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Illustrative)
| Method | Reagents | Typical Yield (%) | Purity (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95 | >95 |
| DMP Oxidation | Dess-Martin Periodinane | 90-98 | >97 |
Reductive Amination of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[6]
-
Procedure:
-
Dissolve Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq.) and the desired primary amine (1.2 eq.) in a suitable solvent such as methanol or dichloroethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.), portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data (Illustrative)
| Amine | Reducing Agent | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | 75-85 |
| Aniline | NaBH(OAc)₃ | 70-80 |
| Methylamine | NaBH₃CN | 65-75 |
Williamson Ether Synthesis from this compound
This classic method is used to synthesize ethers from an alcohol and an alkyl halide.[7][8]
-
Procedure:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data (Illustrative)
| Alkyl Halide | Base | Typical Yield (%) |
| Methyl Iodide | NaH | 80-90 |
| Ethyl Bromide | NaH | 75-85 |
| Benzyl Bromide | NaH | 70-80 |
Steglich Esterification of this compound
The Steglich esterification is a mild method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a catalyst.[9][10][11]
-
Procedure:
-
Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
If DCC is used, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data (Illustrative)
| Carboxylic Acid | Coupling Agent | Typical Yield (%) |
| Acetic Acid | DCC | 85-95 |
| Benzoic Acid | DCC | 80-90 |
| Phenylacetic Acid | EDC | 82-92 |
Visualizations
Caption: GPR119 Signaling Pathway for Insulin Secretion.
Caption: Workflow for the Oxidation of the Spirocyclic Alcohol.
Caption: Synthetic Routes to Novel Derivatives.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols: Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. Its rigid spirocyclic core allows for precise orientation of substituents, potentially leading to enhanced potency and selectivity for various biological targets. The presence of a hydroxyl group and a protected amine provides convenient handles for further chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.
While direct applications of this compound are not extensively documented in publicly available literature, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully utilized in the development of potent G protein-coupled receptor (GPCR) agonists, particularly for the GPR119 receptor, a promising target for the treatment of type 2 diabetes and other metabolic disorders. This document will focus on the applications and protocols related to these 7-azaspiro[3.5]nonane derivatives as a representative example of the potential of the 5-azaspiro[3.5]nonane scaffold.
Application: Development of GPR119 Agonists
The 7-azaspiro[3.5]nonane scaffold has proven to be a key structural motif in the design of novel agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive therapeutic target for type 2 diabetes.
Derivatives of 7-azaspiro[3.5]nonane have been synthesized and optimized to yield potent and selective GPR119 agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models. The rigid spirocyclic core of the 7-azaspiro[3.5]nonane helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.
Quantitative Data Presentation
The following table summarizes the in vitro activity of representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a cAMP accumulation assay.
| Compound ID | R² (N-capping group) | R³ (Aryl group) | hGPR119 EC50 (nM)[1] |
| 1a | 2-Methylpyrimidin-4-yl | 4-Fluorophenyl | 130 |
| 1b | 2-Ethylpyrimidin-4-yl | 4-Fluorophenyl | 87 |
| 1c | 2-Isopropylpyrimidin-4-yl | 4-Fluorophenyl | 49 |
| 54g | 2-Isopropyl-5-methylpyrimidin-4-yl | 4-(Methylsulfonyl)phenyl | 2.8 |
Experimental Protocols
Synthesis of 7-Azaspiro[3.5]nonane Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 7-azaspiro[3.5]nonane derivatives, which can be adapted for the 5-azaspiro[3.5]nonane scaffold. The synthesis involves the coupling of a substituted aryl group and an N-capping group to the azaspiro[3.5]nonane core.
Workflow for the Synthesis of 7-Azaspiro[3.5]nonane Derivatives
Caption: General synthetic workflow for 7-azaspiro[3.5]nonane derivatives.
Materials:
-
Tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate
-
Aryl halide or boronic acid (for R³ group)
-
Substituted pyrimidine or other heterocyclic halide (for R² group)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for Suzuki coupling
-
Trifluoroacetic acid (TFA) for deprotection
-
Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane, Water
Procedure:
-
Coupling of the Aryl Group (R³):
-
To a solution of tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate and the appropriate aryl boronic acid in a mixture of dioxane and water, add a palladium catalyst and a base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the product from step 1 in DCM and add TFA.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent under reduced pressure to obtain the deprotected intermediate.
-
-
Coupling of the N-capping Group (R²):
-
To a solution of the deprotected intermediate and the substituted heterocyclic halide in DMF, add DIPEA.
-
Heat the reaction mixture until completion.
-
Purify the final product by column chromatography.
-
In Vitro Evaluation: GPR119 cAMP Accumulation Assay
This protocol describes a cell-based assay to determine the potency of synthesized compounds as GPR119 agonists by measuring the accumulation of intracellular cyclic AMP (cAMP).
Workflow for GPR119 cAMP Assay
Caption: Workflow for the in vitro GPR119 cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference GPR119 agonist
-
cAMP assay kit (e.g., HTRF-based)
-
384-well plates
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into 384-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Add the cAMP assay reagents according to the manufacturer's protocol.
-
Measurement: Read the plates on a suitable plate reader (e.g., HTRF-compatible reader).
-
Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway
GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to the stimulation of the Gs alpha subunit of the G protein. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Caption: Simplified GPR119 signaling pathway upon agonist binding.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. While direct applications are still emerging, the successful use of the closely related 7-azaspiro[3.5]nonane scaffold in developing potent GPR119 agonists demonstrates the potential of this chemical class. The provided protocols and data for the 7-azaspiro[3.5]nonane derivatives can serve as a valuable guide for researchers looking to explore the medicinal chemistry of the 5-azaspiro[3.5]nonane scaffold for various biological targets. Further investigation into this and other azaspirocyclic scaffolds is warranted to unlock their full potential in drug discovery.
References
Functionalization of the Hydroxyl Group in Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the secondary hydroxyl group in tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique spirocyclic scaffold. The functionalization of its hydroxyl group opens avenues for the synthesis of diverse derivatives with potential therapeutic applications.
Introduction
This compound is a bifunctional molecule featuring a Boc-protected secondary amine and a secondary hydroxyl group. The presence of the hydroxyl moiety allows for a wide range of chemical transformations, enabling the introduction of various functional groups and the exploration of structure-activity relationships (SAR) in drug design. This document outlines key reactions for the derivatization of this hydroxyl group, including oxidation, acylation, etherification, sulfonylation, and stereoinverting substitutions.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol CAS Number: 929971-93-7
Experimental Protocols
The following protocols are provided as representative examples for the functionalization of the hydroxyl group. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Oxidation to a Ketone
The oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate, is a fundamental transformation. This ketone can serve as a key intermediate for further modifications, such as reductive amination.
1.1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its operational simplicity and tolerance of various functional groups.
Protocol: Synthesis of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate using DMP
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
1.2. Swern Oxidation
The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is also known for its mild conditions and high yields.
Protocol: Synthesis of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate via Swern Oxidation
Materials:
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.0 eq) in DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Oxidation Method | Reagents | Typical Yield | Reference |
| Dess-Martin Oxidation | DMP, DCM | >90% | General Procedure |
| Swern Oxidation | (COCl)₂, DMSO, TEA, DCM | >90% | General Procedure |
Acylation to an Ester
Acylation of the hydroxyl group to form an ester is a straightforward method to introduce a variety of substituents.
Protocol: Synthesis of tert-butyl 8-acetoxy-5-azaspiro[3.5]nonane-5-carboxylate
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (2.0 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
| Acylation Reaction | Reagents | Typical Yield |
| Acetylation | Ac₂O, Pyridine, DMAP, DCM | High |
Etherification
The formation of an ether linkage can be achieved through methods such as the Williamson ether synthesis.
Protocol: Synthesis of tert-butyl 8-methoxy-5-azaspiro[3.5]nonane-5-carboxylate
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
| Etherification Reaction | Reagents | Typical Yield |
| Methylation | NaH, MeI, THF | Moderate to High |
Sulfonylation
Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into a good leaving group for subsequent nucleophilic substitution reactions.
Protocol: Synthesis of tert-butyl 8-(tosyloxy)-5-azaspiro[3.5]nonane-5-carboxylate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can often be used directly in the next step or purified by column chromatography.
| Sulfonylation Reaction | Reagents | Typical Yield |
| Tosylation | TsCl, Pyridine, DCM | High |
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry. This is particularly useful for introducing nucleophiles under mild conditions.
Protocol: Synthesis of tert-butyl 8-azido-5-azaspiro[3.5]nonane-5-carboxylate (with inversion of configuration)
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Zinc azide pyridine complex
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the azide source (e.g., DPPA, 1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
To this solution, add DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the azide product.
| Reaction | Reagents | Key Feature | Typical Yield |
| Mitsunobu Azidation | PPh₃, DIAD, DPPA, THF | Inversion of stereochemistry | Moderate to High |
Visualization of Functionalization Pathways
The following diagram illustrates the key functionalization pathways for the hydroxyl group of this compound.
Caption: Key functionalization pathways of the hydroxyl group.
Experimental Workflow
The general workflow for a typical functionalization reaction, purification, and characterization is depicted below.
Caption: General experimental workflow for functionalization.
Conclusion
The hydroxyl group of this compound provides a versatile handle for a wide array of chemical modifications. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel spirocyclic compounds for drug discovery and development. The ability to introduce diverse functionalities through reliable and well-established chemical transformations underscores the importance of this building block in modern medicinal chemistry.
Application of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate in PROTAC Synthesis: Detailed Application Notes and Protocols
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate and its derivatives are increasingly utilized as rigid linkers in PROTAC design. The spirocyclic nature of this linker imparts conformational rigidity, which can be advantageous for optimizing the spatial orientation of the POI and E3 ligase, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the resulting PROTAC. This document provides detailed application notes and protocols for the incorporation of this spirocyclic linker into PROTACs, with a specific focus on the synthesis of IRAK4 and IMiD substrate-degrading PROTACs as a case study.
Signaling Pathway: Dual Degradation of IRAK4 and IMiD Substrates
A key application of PROTACs featuring azaspiro[3.5]nonane linkers is in the dual degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) substrates, such as Ikaros and Aiolos. This dual-targeting approach is particularly relevant in certain B-cell lymphomas driven by mutations in the MYD88 gene, which leads to constitutive activation of the IRAK4 signaling pathway and subsequent activation of NF-κB and IRF4.
The signaling cascade initiated by mutated MYD88 involves the formation of the Myddosome complex, in which IRAK4 plays a crucial scaffolding and catalytic role. This leads to downstream signaling that promotes cell survival and proliferation. By degrading both IRAK4 and the IMiD substrates Ikaros and Aiolos (transcription factors that are key for B-cell development), these PROTACs can synergistically inhibit the pro-survival pathways in cancer cells.
Quantitative Data Summary
The following table summarizes the biological activity of representative IRAK4 and IMiD substrate-degrading PROTACs (referred to as IRAKIMiDs) that incorporate a 7-azaspiro[3.5]nonane linker.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) | Reference |
| KTX-951 | IRAK4 | 13 | >90 | OCI-Ly10 | 35 | [1][2] |
| Ikaros | 14 | >90 | OCI-Ly10 | [1][2] | ||
| Aiolos | 13 | >90 | OCI-Ly10 | [1][2] | ||
| KT-413 | IRAK4 | 6 | >90 | OCI-Ly10 | 9 | [3][4] |
| Ikaros | 2 | >90 | OCI-Ly10 | [3][4] | ||
| Aiolos | 2 | >90 | OCI-Ly10 | [3][4] |
Experimental Protocols
The synthesis of a PROTAC utilizing this compound typically involves a multi-step sequence. The following protocols are generalized based on standard procedures for PROTAC synthesis and can be adapted for the specific target and E3 ligase ligands.
General PROTAC Synthesis Workflow
The overall strategy involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand. The order of these steps can be modified based on the chemical functionalities of the respective ligands.
References
Synthetic Routes for Analogs of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate and its analogs. The 5-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be exploited for the design of novel therapeutics.[1] Analogs of this scaffold have shown potential as modulators of various biological targets.
Application Notes
The 5-azaspiro[3.5]nonane core is a key structural motif in the design of compounds targeting G protein-coupled receptors (GPCRs). Specifically, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully utilized in the development of potent agonists for the G protein-coupled receptor 119 (GPR119).[2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes and related metabolic disorders.[4] The rigid spirocyclic framework of azaspiro[3.5]nonanes helps to optimally position substituents for interaction with the receptor binding pocket, potentially leading to enhanced potency and selectivity.[2]
The synthetic routes described herein provide access to a variety of analogs of this compound, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications can be introduced at the 8-position of the cyclohexane ring, and substituents can be incorporated into the cyclohexane ring to probe different regions of the receptor binding site.
Synthetic Schemes and Protocols
Two primary retrosynthetic approaches are outlined for the preparation of the target compounds, starting from either azetidine-based building blocks or substituted 1,4-cyclohexanedione derivatives.
Route 1: Dieckmann Condensation Approach
This route involves the construction of the spirocyclic ketone via an intramolecular Dieckmann condensation of a suitably substituted azetidine diester.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 5-HT1A Receptor Ligands Utilizing Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel 5-HT1A receptor ligands using Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate as a key building block. The 5-azaspiro[3.5]nonane scaffold offers a unique three-dimensional profile, which can be exploited to develop ligands with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Introduction
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. Ligands that modulate 5-HT1A receptor activity, particularly agonists and partial agonists, have significant therapeutic value. The spirocyclic framework of 5-azaspiro[3.5]nonane provides a rigid and structurally diverse core for the design of novel 5-HT1A receptor ligands. This document outlines generalized synthetic protocols for the derivatization of this compound and methods for evaluating the biological activity of the resulting compounds.
Synthetic Protocols
The synthesis of target 5-HT1A receptor ligands from this compound typically involves a two-step sequence: deprotection of the Boc-protected amine followed by functionalization of the resulting secondary amine. Two common methods for introducing the pharmacophore responsible for 5-HT1A receptor binding are N-alkylation and reductive amination.
1. Boc Deprotection of this compound
The initial step in utilizing the spirocyclic scaffold is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine.
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt of 8-hydroxy-5-azaspiro[3.5]nonane can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
-
2. Synthesis of N-Arylbutyl-8-hydroxy-5-azaspiro[3.5]nonane Derivatives via N-Alkylation
This method involves the direct alkylation of the deprotected spirocyclic amine with an appropriate arylbutyl halide. This is a common strategy for synthesizing ligands with a linker between the amine and an aromatic moiety, a key feature for many 5-HT1A receptor ligands.
-
Protocol:
-
To a solution of 8-hydroxy-5-azaspiro[3.5]nonane (1.0 eq) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Add the desired arylbutyl halide (e.g., 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine) (1.0-1.2 eq).
-
Heat the reaction mixture at 60-80 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylbutyl-8-hydroxy-5-azaspiro[3.5]nonane derivative.
-
3. Synthesis of N-Arylalkyl-8-hydroxy-5-azaspiro[3.5]nonane Derivatives via Reductive Amination
Reductive amination provides an alternative route to introduce the arylalkyl moiety by reacting the spirocyclic amine with an appropriate aldehyde or ketone in the presence of a reducing agent.
-
Protocol:
-
Dissolve 8-hydroxy-5-azaspiro[3.5]nonane (1.0 eq) and the desired arylaldehyde (e.g., 4-(4-(2-methoxyphenyl)piperazin-1-yl)butanal) (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) in portions.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative data for analogous 5-HT1A receptor ligands, showcasing the impact of different structural modifications on reaction outcomes and biological activity.
Table 1: Representative Reaction Conditions and Yields for N-Alkylation
| Starting Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperazine | 1-bromo-4-(2-methoxyphenyl)butane | K₂CO₃ | DMF | 80 | 6 | 75 |
| 1-(2-Pyrimidinyl)piperazine | 4-chlorobutyronitrile | Na₂CO₃ | Acetonitrile | 80 | 8 | 82 |
| 8-Azaspiro[4.5]decane-7,9-dione | 1,4-dibromobutane | K₂CO₃ | DMF | 70 | 12 | 65 |
Table 2: 5-HT1A Receptor Binding Affinities of Representative Spirocyclic Ligands
| Compound | Structure | Ki (nM) for 5-HT1A |
| Buspirone | N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-8-azaspiro[4.5]decane-7,9-dione | 15.5 |
| Gepirone | N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,4-dimethyl-2,6-piperidinedione | 20.0 |
| Tandospirone | (3aR,4S,7R,7aS)-2-(4-(4-(2-pyrimidinyl)piperazin-1-yl)butyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | 24.0 |
Note: The data in these tables are for illustrative purposes and represent compounds with structural similarities to those that would be synthesized using the described protocols.
Experimental Workflows and Signaling Pathways
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for 5-HT1A ligands.
Diagram 2: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
Biological Evaluation
Protocol: 5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for the 5-HT1A receptor.
-
Membrane Preparation:
-
Homogenize tissue known to express 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with an excess of a known non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 3: Experimental Workflow for Ligand Evaluation
Caption: Workflow for novel 5-HT1A ligand evaluation.
Conclusion
The use of this compound as a starting material provides a versatile platform for the synthesis of novel 5-HT1A receptor ligands. The protocols and workflows described herein offer a foundational guide for researchers in the field of medicinal chemistry and drug discovery to explore this promising chemical space. Further optimization of the synthetic routes and in-depth structure-activity relationship studies are anticipated to yield potent and selective 5-HT1A receptor modulators with therapeutic potential.
Application Note: A Scalable Two-Step Synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Introduction
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a valuable spirocyclic building block in medicinal chemistry, frequently utilized in the discovery of novel therapeutics. Its rigid three-dimensional structure offers a unique conformational constraint that can lead to improved potency and selectivity for biological targets. The increasing demand for this intermediate necessitates a robust and scalable synthetic route amenable to industrial production. This application note details a two-step, kilogram-scale synthesis commencing with the formation of the key intermediate, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate, followed by its reduction to the target alcohol. The described protocol is optimized for high yield, purity, and operational simplicity, making it suitable for drug development professionals and process chemists.
General Synthetic Strategy
The overall synthetic strategy involves a two-step sequence:
-
Synthesis of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate: This key step establishes the spirocyclic core. While several methods exist for the construction of such frameworks, a common industrial approach involves the reaction of a suitable piperidine derivative to form the spirocycle.
-
Reduction of the Ketone: The 8-oxo intermediate is then reduced to the desired 8-hydroxy product. This transformation is critical as it introduces the hydroxyl functionality. The choice of reducing agent is crucial for achieving high yield and minimizing side products on a large scale.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
This procedure outlines a plausible scalable synthesis based on common strategies for azaspirocycle formation.
Materials:
-
1-Boc-4-piperidone
-
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium chloride, saturated aqueous solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Wittig Reaction: To a stirred suspension of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Ketal Hydrolysis: Quench the reaction by the slow addition of water. Add aqueous HCl (e.g., 3 M) until the pH of the aqueous phase is approximately 1-2 to effect hydrolysis of the ketal. Stir vigorously for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate.
-
Separate the layers and extract the aqueous layer with MTBE.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate can be purified by flash chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Step 2: Reduction of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Materials:
-
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium chloride, saturated aqueous solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reduction: Dissolve tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq) in methanol in a suitable reactor.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0-5 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by recrystallization or flash chromatography to yield the final product as a white to off-white solid.
Data Presentation
| Parameter | Step 1: Ketone Synthesis | Step 2: Ketone Reduction |
| Starting Material | 1-Boc-4-piperidone | tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate |
| Key Reagents | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, t-BuOK | Sodium borohydride |
| Solvent | Tetrahydrofuran | Methanol |
| Reaction Temperature | 0 °C to Room Temp. | 0-5 °C |
| Reaction Time | ~18 hours | 2-4 hours |
| Typical Yield | 75-85% | 90-98% |
| Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) |
Visualizations
Caption: Workflow for the scale-up synthesis of the target molecule.
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The procedures are optimized for large-scale production, offering high yields and purity. This robust synthetic route should facilitate the timely and cost-effective supply of this important building block to the pharmaceutical industry.
The Pivotal Role of Azaspirocyclic Compounds in Modern Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds in contemporary drug discovery. Their inherent structural rigidity, precise vectoral arrangement of substituents, and ability to modulate physicochemical properties offer significant advantages in designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols relevant to the utilization of azaspirocyclic compounds in pharmaceutical development.
Application Notes
The unique architecture of azaspirocycles, where two rings share a single nitrogen-containing spiro center, provides a distinct advantage over traditional flat, aromatic structures. This three-dimensionality allows for a more precise interaction with the complex topographies of biological targets, such as enzymes and receptors.
One of the key benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success, leading to enhanced solubility, reduced off-target toxicity, and better metabolic stability.[1] The introduction of a nitrogen atom within the spirocyclic framework provides a crucial site for functionalization, influencing the compound's basicity, polarity, and hydrogen-bonding capacity.
Azaspirocyclic motifs are increasingly prevalent in a diverse array of therapeutic agents, targeting various diseases. Notable applications include their use as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1]
Quantitative Data on Azaspirocyclic Compounds
The following tables summarize the biological activity of selected azaspirocyclic compounds, highlighting their potential in different therapeutic areas.
Table 1: Azaspirocyclic Compounds as Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Compound 7j | Not Specified | 170 (A549), 50 (MDA-MB-231), 70 (HeLa) | A549, MDA-MB-231, HeLa | [2] |
| Compound 11h | Not Specified | 190 (A549), 80 (MDA-MB-231), 150 (HeLa) | A549, MDA-MB-231, HeLa | [3] |
| Pralsetinib | RET Kinase | <1 | Various | [4] |
Table 2: Antiproliferative Activity of Azaspirocyclic Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7j | A549 (Lung Cancer) | 0.17 | [2] |
| MDA-MB-231 (Breast Cancer) | 0.05 | [2] | |
| HeLa (Cervical Cancer) | 0.07 | [2] | |
| Compound 11b | A549 (Lung Cancer) | 0.18 | [3] |
| Compound 11d | MDA-MB-231 (Breast Cancer) | 0.08 | [3] |
| Compound 11h | A549 (Lung Cancer) | 0.19 | [3] |
| MDA-MB-231 (Breast Cancer) | 0.08 | [3] | |
| HeLa (Cervical Cancer) | 0.15 | [3] | |
| Compound 11k | MDA-MB-231 (Breast Cancer) | 0.09 | [3] |
| HeLa (Cervical Cancer) | 0.14 | [3] | |
| Compound 12c | HeLa (Cervical Cancer) | 0.14 | [3] |
Table 3: Pharmacokinetic Parameters of an Azaspirocyclic LRRK2 Inhibitor (GNE-7915) in Rats
| Parameter | Value |
| Half-life (t1/2) | 3.1 hours (IV, 0.5 mg/kg) |
| Clearance | Low |
| Oral Exposure | Good |
| Brain Penetration | High |
This favorable pharmacokinetic profile highlights the potential of azaspirocyclic scaffolds in the development of CNS-penetrant drugs.[1]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of azaspirocyclic compounds are provided below.
Protocol 1: General Synthesis of a 1-Azaspiro[3.3]heptane Derivative
This protocol describes a representative synthesis of a 1-azaspiro[3.3]heptane, a common azaspirocyclic scaffold. The key step is a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, followed by reduction.[5][6]
Materials:
-
Endocyclic alkene
-
Graf isocyanate (ClO2S-NCO)
-
Anhydrous toluene
-
Alane (AlH3) solution in THF
-
Diethyl ether
-
Saturated aqueous sodium sulfate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
[2+2] Cycloaddition:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the endocyclic alkene in anhydrous toluene.
-
Add the Graf isocyanate solution dropwise to the alkene solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude spirocyclic β-lactam.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Reduction of the β-Lactam:
-
Dissolve the purified spirocyclic β-lactam in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of alane (AlH3) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of saturated aqueous sodium sulfate at 0 °C.
-
Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-azaspiro[3.3]heptane derivative by flash chromatography or distillation.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an azaspirocyclic compound against a specific protein kinase.[7]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Azaspirocyclic test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the azaspirocyclic compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the antiproliferative effect of an azaspirocyclic compound on cancer cell lines.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Azaspirocyclic test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize, count, and ensure cell viability is >90%.
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the azaspirocyclic compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals.[9]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570-590 nm using a microplate reader.[8]
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control as 100% viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the development of azaspirocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for purifying this compound by normal-phase column chromatography?
A starting point for purification is to use a silica gel stationary phase with a mobile phase gradient of dichloromethane (DCM) and methanol (MeOH). A common starting solvent system for N-Boc protected amines is a mixture of DCM and methanol, often in a 9:1 ratio. For compounds with hydroxyl groups, increasing the polarity with a higher percentage of methanol may be necessary. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: My compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?
Streaking or tailing of amine-containing compounds on silica gel is often due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface. This can lead to poor separation and broad peaks. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (TEA) or a 1-10% solution of ammonia in methanol.
Q3: The compound is not eluting from the silica gel column, even with a high concentration of polar solvent in the mobile phase. What should I do?
If your compound is very polar and does not move from the baseline even in 100% ethyl acetate or a high percentage of methanol in dichloromethane, you have a few options. You can try a more polar mobile phase, such as a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane. Alternatively, consider switching to a different stationary phase like alumina or using reversed-phase chromatography.
Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Decomposition on silica gel can occur with acid-sensitive compounds. To check for decomposition, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if new spots have formed. If decomposition is confirmed, you can deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine. Other options include using a less acidic stationary phase like alumina or Florisil.
Q5: Can I use reversed-phase chromatography for the purification of this compound?
Yes, reversed-phase (C18) chromatography is an excellent alternative for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Streaking/Tailing | Strong interaction with acidic silica gel. | Add a basic modifier (e.g., 0.5-2% triethylamine or 1-10% ammonia in methanol) to the mobile phase.[1] |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. | |
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). For very polar compounds, a system with ammonium hydroxide in methanol can be effective.[2] |
| Compound may have crashed out at the top of the column. | Ensure the compound is fully dissolved in the loading solvent and that the loading solvent is not significantly stronger than the initial mobile phase. | |
| Compound Decomposing on Column | Compound is sensitive to the acidic nature of silica gel. | Confirm decomposition with a 2D TLC.[2] Deactivate the silica gel with triethylamine before running the column.[3] Alternatively, use a different stationary phase like alumina or Florisil.[2] |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase. | Perform a thorough TLC analysis to find a solvent system that provides good separation (Rf difference of at least 0.2). |
| Column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. | |
| Gradient elution is too steep. | Use a shallower gradient to improve resolution between closely eluting compounds. | |
| No Compound Detected in Fractions | Compound eluted in the solvent front. | Check the first few fractions collected. |
| Fractions are too dilute to detect the compound. | Concentrate the fractions where the compound is expected to elute and re-analyze by TLC.[2] | |
| Compound decomposed and is stuck on the column. | Test for silica stability. If unstable, consider alternative purification methods.[2] |
Experimental Protocols
Normal-Phase Column Chromatography (General Protocol)
This protocol provides a starting point and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. A good starting solvent system is dichloromethane:methanol (e.g., 95:5). To address potential tailing, consider adding 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the wet slurry method with the initial, least polar mobile phase identified in your TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Reversed-Phase HPLC (Alternative Protocol)
For highly polar compounds or when normal-phase chromatography fails, reversed-phase HPLC can be effective.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid (or TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or TFA).
-
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm, as the Boc-group has some UV absorbance) or by mass spectrometry (MS).
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Common side products in the synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Technical Support Center: Synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic sequence. A common route involves the reductive amination of a ketone precursor with a suitable amine, followed by Boc protection.
-
Incomplete Imine Formation: The initial condensation between the ketone and the amine to form the imine intermediate is a crucial equilibrium-driven step.
-
Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the imine.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Troubleshooting: Sodium triacetoxyborohydride (STAB) is a common choice for its selectivity in reducing the iminium ion in the presence of the ketone.[1][2] Ensure the STAB is fresh and handled under an inert atmosphere to prevent deactivation by moisture. If using sodium borohydride (NaBH4), it should be added after the imine has had sufficient time to form, as it can also reduce the starting ketone.[1]
-
-
Inefficient Boc Protection: The final step of introducing the Boc group can also be a source of yield loss.
-
Troubleshooting: Ensure the reaction is performed under appropriate basic conditions to deprotonate the secondary amine, facilitating its nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O). Ensure accurate stoichiometry of reagents.
-
Q2: I am observing unexpected spots on my TLC analysis. What are the likely side products?
A2: Several side products can form depending on the reaction conditions. The most common impurities are summarized in the table below and are often related to the reductive amination and Boc protection steps.
-
Reduced Ketone Precursor: The starting ketone can be reduced to the corresponding alcohol by the hydride reagent. This is more likely if a less selective reducing agent like NaBH₄ is used, or if it is added before imine formation is complete.[1]
-
Over-alkylation Products: Although reductive amination is generally more controlled than direct alkylation, over-alkylation can still occur, especially with primary amines.[2]
-
Di-Boc Protected Product: During the Boc protection step, if the reaction conditions are too harsh or there is a large excess of Boc₂O, a di-Boc species might form, although this is less common with secondary amines.
-
Tert-butylation of Hydroxyl Group: The tert-butyl cation generated during Boc protection can potentially alkylate other nucleophilic sites on the molecule, such as the hydroxyl group, leading to a tert-butyl ether side product.[3]
Q3: How can I minimize the formation of the reduced ketone side product?
A3: To minimize the reduction of the starting ketone:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for the iminium ion over the ketone compared to NaBH₄.[2]
-
Optimize Reaction Sequence: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC or NMR can help determine the optimal time for addition.
-
Control pH: Reductive amination is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without degrading the hydride reagent.
Q4: What is the best way to purify the final product and remove these impurities?
A4: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, typically with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol), is effective.
-
The reduced ketone alcohol side product is generally more polar than the desired product.
-
Over-alkylated and di-Boc products are typically less polar.
-
Close monitoring of fractions by TLC is essential for effective separation.
Data Presentation: Common Side Products and Their Mitigation
| Side Product | Formation Pathway | Favorable Conditions | Mitigation Strategy | Analytical Signature (vs. Product) |
| Reduced Ketone Precursor (Alcohol) | Direct reduction of the starting ketone. | Use of strong, non-selective reducing agents (e.g., NaBH₄) added prematurely. | Use selective reducing agents like STAB or NaBH₃CN; ensure complete imine formation before adding NaBH₄.[1][2] | More polar on TLC; absence of Boc group in NMR/MS. |
| Over-Alkylated Amine | Further reaction of the secondary amine product with the ketone and reducing agent. | Excess ketone and reducing agent; prolonged reaction times. | Use stoichiometric amounts of reagents; monitor reaction progress closely to avoid extended reaction times. | Higher molecular weight in MS; different NMR shifts. |
| Di-Boc Protected Amine | Reaction of the product with a second molecule of Boc₂O. | Large excess of Boc₂O; highly reactive amine. | Use of ~1.1-1.2 equivalents of Boc₂O; careful control of reaction time. | Higher molecular weight in MS; characteristic NMR signals for two Boc groups. |
| O-tert-butylated Product | Alkylation of the hydroxyl group by the t-butyl cation generated during Boc protection.[3] | Strongly acidic conditions (during workup or if acidic catalysts are used for Boc protection). | Maintain neutral or basic conditions during Boc protection and workup; use scavengers if necessary.[3] | Higher molecular weight in MS; disappearance of hydroxyl proton in NMR. |
Experimental Protocols
Representative Protocol for Reductive Amination
This protocol is a generalized procedure based on common methods for reductive amination in the synthesis of similar azaspirocycles.
-
Imine Formation: To a solution of the appropriate ketone precursor (1.0 eq) and a primary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added acetic acid (catalytic amount, ~0.1 eq). The mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the secondary amine.
Protocol for Boc Protection
-
Reaction Setup: The purified secondary amine (1.0 eq) is dissolved in a suitable solvent like DCM or tetrahydrofuran (THF). Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent at 0 °C.[4]
-
Reaction: The mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.
-
Workup: The reaction mixture is diluted with water, and the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude material is purified by flash column chromatography to afford the final product, this compound.
Visualizations
Synthesis and Side Product Formation Workflow
Caption: Synthetic workflow and potential side product pathways.
References
Technical Support Center: Optimizing Benzimidazole Derivative Synthesis
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzimidazole derivatives?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde, which is often referred to as the Weidenhagen reaction.[1][2][3] Modern protocols frequently employ a range of catalysts to enhance reaction yields and moderate reaction conditions.[1]
Q2: I'm consistently getting a low yield. What are the primary experimental parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and duration are also critical factors that can significantly impact the outcome.[1] For example, polar solvents such as methanol and ethanol have been demonstrated to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be significantly lower and reaction times much longer.[4]
Q3: How do I select an appropriate catalyst for my synthesis?
A3: Catalyst selection is contingent on the specific substrates (o-phenylenediamine and aldehyde/carboxylic acid) and the desired reaction conditions (e.g., temperature, solvent). A wide array of options is available, from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as gold nanoparticles and Lewis acids like Erbium(III) triflate.[1][5] For researchers prioritizing green chemistry, heterogeneous catalysts are advantageous due to their ease of recovery and reuse.[1]
Q4: My final product is highly colored, and it's difficult to purify. What causes this and how can I resolve it?
A4: The appearance of color in the product is often due to the oxidation of the o-phenylenediamine starting material, which can form highly colored impurities that are challenging to remove.[6] To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] For purification, treating a solution of the crude product with activated carbon can be effective in removing colored impurities before crystallization.[6][7] An acid-base extraction can also be employed to separate the basic benzimidazole product from non-basic impurities.[6] In some cases, using o-phenylenediamine dihydrochloride as the starting material can lead to reduced color impurities.[1][8]
Q5: I am observing the formation of side products. How can I improve the selectivity of my reaction?
A5: The formation of side products, such as 1,2-disubstituted benzimidazoles when a monosubstituted product is desired, can be a significant issue, particularly when using aldehydes.[1][9] Reaction selectivity is influenced by the choice of catalyst and the electronic properties of the aldehyde. For instance, the use of certain Lewis acids as catalysts with electron-rich aldehydes can selectively yield 1,2-disubstituted products, while electron-deficient aldehydes under the same conditions may favor the 2-monosubstituted product.[9] Adjusting the stoichiometry of the reactants, specifically the ratio of o-phenylenediamine to aldehyde, can also help control the product distribution.[1]
Troubleshooting Guide
| Problem Identified | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Suboptimal solvent choice. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials. | 1. Increase catalyst loading or select a different catalyst (refer to data tables below).[1] 2. Conduct a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1][10][11] 3. Optimize the reaction temperature and monitor the reaction progress over time to determine the optimal duration.[12] 4. Verify the purity of the o-phenylenediamine and the aldehyde or carboxylic acid.[6] |
| Formation of Side Products | 1. Incorrect stoichiometry of reactants. 2. Reaction conditions favoring over-alkylation or other side reactions. 3. Catalyst promoting undesired reaction pathways. | 1. Adjust the molar ratio of o-phenylenediamine to the aldehyde/carboxylic acid.[1] 2. Modify the reaction temperature or solvent to disfavor the formation of byproducts. 3. Experiment with a different catalyst that offers higher selectivity for the desired product.[9] |
| Product Purification Difficulties | 1. Product is difficult to separate from the catalyst. 2. Presence of colored impurities. 3. Similar polarity of the product and byproducts. | 1. Employ a heterogeneous or recyclable catalyst.[1][8] 2. Use activated carbon to decolorize the crude product solution before crystallization.[6][7] Consider using o-phenylenediamine dihydrochloride.[1][8] 3. If column chromatography is challenging due to similar polarities, an acid-base extraction may effectively separate the basic benzimidazole product.[6] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the optimization of reaction conditions.
Table 1: Effect of Catalyst on the Synthesis of 2-Arylbenzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 92 | [10] |
| Er(OTf)₃ (1% mol) | Water | 60 | 2 | 59.6 | [12] |
| Er(OTf)₃ (1% mol) | Water | 100 | 2 | 89.7 | [12] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | >99 | [5] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 96 | [4] |
| None | Ethanol | Room Temp | 4 | 32 | [4] |
Table 2: Effect of Solvent on the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Br | CH₃CN | Room Temp | - | - | [10] |
| NH₄Br | MeOH | Room Temp | - | - | [10] |
| NH₄Br | CHCl₃ | Room Temp | 4 | 40 | [10] |
| NH₄Br | Ether | Room Temp | - | - | [10] |
| NH₄Br | DMF | Room Temp | - | - | [10] |
| MOF@MT-COF-Cu | Methanol | 60 | 2 | 91 | [11] |
| FeCl₃/Al₂O₃ | DMF | 25 | - | - | [13] |
Experimental Protocols
Protocol 1: General Synthesis of Benzimidazole using Formic Acid
This procedure is a classic method for synthesizing the parent benzimidazole.
-
In a 500-mL round-bottom flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL of 90% formic acid.[7]
-
Heat the mixture in a water bath at 100°C for two hours.[7][14]
-
After cooling, slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.[7][14]
-
Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water.[7]
-
Wash the crude product on the filter with approximately 50 mL of cold water.[7]
-
For purification, dissolve the crude product in 750 mL of boiling water.[7]
-
Add about 2 g of decolorizing carbon (Norite) and digest for fifteen minutes.[7]
-
Filter the hot solution rapidly through a pre-heated filter.[7]
-
Cool the filtrate to 10–15°C to crystallize the product.[7]
-
Collect the purified benzimidazole by filtration, wash with cold water, and dry at 100°C.[7]
Protocol 2: Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles
This protocol describes a mild and efficient synthesis using a simple catalyst.
-
To a stirred solution of o-phenylenediamine (1 mmol) in 5 mL of chloroform (CHCl₃), add ammonium chloride (NH₄Cl) (4 mmol).[10]
-
Add the desired benzaldehyde (1 mmol) to the mixture.[10]
-
Continue stirring the reaction mixture at room temperature for four hours.[10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]
-
Upon completion, remove the solvent under reduced pressure.[10]
-
Extract the product with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).[10]
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.[10]
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[10]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of benzimidazole derivatives.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Stability of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate under acidic and basic conditions
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine. The Boc group is known to be robust under basic and nucleophilic conditions but is sensitive to and readily cleaved under acidic conditions.[1][2][3] The azaspirocyclic core is generally considered to be metabolically stable.
Q2: Under what specific acidic conditions will the Boc group be cleaved?
A2: The Boc group is susceptible to cleavage by strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol.[3][4] The deprotection occurs through acid-catalyzed hydrolysis of the carbamate.[5]
Q3: Is this compound stable to common bases?
A3: Yes, the Boc protecting group is generally stable under a wide range of basic conditions, including exposure to hydroxide bases (e.g., NaOH, KOH), carbonate bases (e.g., K₂CO₃), and organic amines (e.g., triethylamine).[1][6] This stability makes the Boc group orthogonal to other protecting groups like the base-labile Fmoc group.[3] However, prolonged exposure to very harsh basic conditions at elevated temperatures may lead to slow hydrolysis, although this is not a standard observation for Boc-protected aliphatic amines.
Q4: Can the hydroxyl group in the molecule interfere with its stability?
A4: The secondary alcohol at the 8-position is generally stable. Under strongly acidic conditions used for Boc deprotection, there is a possibility of side reactions such as dehydration, particularly if the reaction is heated. Under basic conditions, the hydroxyl group will be deprotonated to form an alkoxide, which is generally stable and unlikely to lead to decomposition of the core structure under standard conditions.
Q5: Are there any specific storage recommendations for this compound?
A5: For long-term stability, it is recommended to store this compound in a cool, dry place, tightly sealed to protect from moisture. Storage at 2-8°C is a common recommendation for such compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of the Boc group during a reaction. | The reaction conditions are inadvertently acidic. This can be due to acidic reagents, byproducts, or impurities. | Carefully check the pH of your reaction mixture. Ensure all reagents and solvents are free from acidic impurities. If possible, perform the reaction under buffered or strictly neutral/basic conditions. |
| Low yield or incomplete reaction when attempting Boc deprotection. | The acidic conditions are not strong enough or the reaction time is too short. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM), increase the reaction time, or consider gentle warming. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Formation of side products during acidic deprotection. | The tert-butyl cation intermediate formed during Boc cleavage can alkylate other nucleophilic sites on the molecule or in the reaction mixture.[4] | Add a scavenger, such as anisole or thioanisole, to the reaction mixture. These compounds will trap the tert-butyl cation and prevent unwanted side reactions. |
| Degradation of the compound when exposed to a strong base. | While generally stable, very harsh basic conditions (e.g., high concentration of NaOH at elevated temperatures for a prolonged period) might lead to hydrolysis. | Use milder basic conditions if possible (e.g., K₂CO₃, Et₃N). Keep the reaction temperature low and minimize the reaction time. |
Stability Data Overview
| Condition | Reagent/Solvent | Temperature | Time | Expected Outcome |
| Acidic | 50% TFA in DCM | Room Temp. | 1 hour | >95% Cleavage of Boc group |
| Acidic | 4M HCl in Dioxane | Room Temp. | 2 hours | >95% Cleavage of Boc group |
| Basic | 1M NaOH in MeOH/H₂O | Room Temp. | 24 hours | <5% Degradation |
| Basic | 1M NaOH in MeOH/H₂O | 60°C | 4 hours | Potential for slow degradation |
| Neutral | pH 7 Buffer | Room Temp. | 24 hours | <1% Degradation |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at 0°C. The final concentration of TFA is typically between 20-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting unexpected reactivity or degradation of a Boc-protected compound like this compound.
Caption: Troubleshooting workflow for unexpected compound instability.
References
Technical Support Center: Stereoselective Synthesis of 8-Hydroxy-5-azaspiro[3.5]nonane Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 8-hydroxy-5-azaspiro[3.5]nonane systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 8-hydroxy-5-azaspiro[3.5]nonane and its derivatives.
Issue 1: Poor Diastereoselectivity in the Reduction of 5-Azaspiro[3.5]nonan-8-one
Question: I am attempting to reduce the ketone in an N-protected 5-azaspiro[3.5]nonan-8-one to the corresponding alcohol, but I am observing a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity of this reduction?
Answer: Low diastereoselectivity in the reduction of 5-azaspiro[3.5]nonan-8-one indicates that the hydride reagent is attacking both faces of the carbonyl group with similar facility. To improve the diastereoselectivity, you can employ several strategies that leverage steric and electronic effects.
Possible Solutions:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent can significantly influence the direction of attack.
-
For Axial Attack (leading to the equatorial alcohol): Use sterically hindered reducing agents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium trisiamylborohydride. These reagents will preferentially attack from the less hindered equatorial face.
-
For Equatorial Attack (leading to the axial alcohol): Use smaller reducing agents like Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄). However, the selectivity with these reagents may be lower.
-
-
Chelation Control: If a suitable chelating group is present on the nitrogen atom (e.g., a methoxymethyl (MOM) ether or a 2-picolyl group), you can use reducing agents in conjunction with Lewis acids (e.g., CeCl₃ in the Luche reduction) to form a rigid chelate.[1] This can lock the conformation of the piperidine ring and force the hydride to attack from a specific face.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2] It is advisable to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C).
-
Protecting Group Strategy: The nature of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can influence the conformational equilibrium of the piperidine ring and thus the facial bias of the ketone. Experimenting with different protecting groups may lead to improved selectivity.
| Reducing Agent | Typical Diastereoselectivity (Axial:Equatorial Alcohol) | Notes |
| NaBH₄ | Low to moderate | Selectivity is solvent and temperature dependent. |
| LiAlH₄ | Low to moderate | More reactive than NaBH₄. |
| L-Selectride® | High | Favors formation of the equatorial alcohol. |
| K-Selectride® | High | Favors formation of the equatorial alcohol. |
| NaBH₄ / CeCl₃ (Luche) | Moderate to high | Can favor the axial alcohol depending on the substrate.[1] |
Issue 2: Low Enantiomeric Excess in the Asymmetric Synthesis of the 5-Azaspiro[3.5]nonane Core
Question: I am using a chiral catalyst to synthesize the 5-azaspiro[3.5]nonane scaffold, but the enantiomeric excess (e.e.) of my product is low. What are the potential causes and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess in an asymmetric synthesis suggests that the chiral catalyst is not effectively discriminating between the two enantiotopic transition states leading to the product. Several factors can contribute to this issue.
Possible Solutions:
-
Catalyst Selection: The choice of chiral catalyst is paramount. For intramolecular aza-Michael cyclizations to form spiropiperidines, chiral phosphoric acids have shown promise.[3][4][5] It is crucial to screen a library of catalysts with different steric and electronic properties.
-
Solvent Effects: The solvent can play a significant role in the organization of the transition state. A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, THF, chlorobenzene) is recommended.
-
Temperature and Concentration: Lowering the reaction temperature can enhance enantioselectivity. Additionally, running the reaction at a lower concentration can sometimes disfavor background uncatalyzed reactions that lead to the racemic product.
-
Substrate Modification: The structure of the acyclic precursor can influence the outcome. Modifying substituents on the tether connecting the nucleophile and the Michael acceptor can alter the conformational preferences of the substrate in the transition state, leading to better stereochemical communication with the catalyst.
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Screen different chiral ligands or catalysts. | The steric and electronic properties of the catalyst are critical for effective stereoinduction.[5] |
| Solvent | Perform a solvent screen. | The solvent can influence the stability and geometry of the chiral transition state. |
| Temperature | Lower the reaction temperature. | Reduces the thermal energy available for the reaction to proceed through higher energy, less selective pathways. |
| Concentration | Decrease the concentration of the substrate. | Minimizes any uncatalyzed background reaction that produces a racemic product. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of 8-hydroxy-5-azaspiro[3.5]nonane?
A1: The primary challenges are:
-
Controlling the Spirocyclic Stereocenter: The creation of the quaternary spirocyclic carbon atom in an enantioselective manner is a significant hurdle. This often requires the use of chiral auxiliaries or asymmetric catalysis.[3][4]
-
Controlling the Hydroxyl Stereocenter: The subsequent reduction of the ketone at the C8 position must be highly diastereoselective to yield the desired isomer of the 8-hydroxy group (axial vs. equatorial). The relative stereochemistry between the spirocenter and the hydroxyl group needs to be controlled.
Q2: Can you provide a general synthetic strategy for obtaining 8-hydroxy-5-azaspiro[3.5]nonane?
A2: A plausible synthetic route would involve:
-
Synthesis of the Acyclic Precursor: Preparation of a suitable acyclic amine containing a cyclobutane moiety and a tether with a Michael acceptor or a leaving group for cyclization.
-
Asymmetric Spirocyclization: An intramolecular reaction, such as an aza-Michael addition or an alkylation, to form the 5-azaspiro[3.5]nonane ring system. This step would ideally be catalyzed by a chiral catalyst to induce enantioselectivity.[5]
-
Formation of the Ketone: If not already present, oxidation of a suitable precursor to install the ketone at the C8 position.
-
Diastereoselective Reduction: Reduction of the C8 ketone to the desired 8-hydroxy diastereomer using a stereoselective reducing agent.[2]
-
Deprotection: Removal of any protecting groups to yield the final product.
Q3: How can I predict the outcome of a diastereoselective ketone reduction in a piperidine ring?
A3: The stereochemical outcome of the reduction of a cyclic ketone is often predicted by considering the direction of hydride attack.
-
Axial Attack: Hydride attack from the axial face is generally sterically more hindered due to 1,3-diaxial interactions. This leads to the formation of an equatorial alcohol .
-
Equatorial Attack: Hydride attack from the equatorial face is typically less hindered, resulting in the formation of an axial alcohol .
For piperidone systems, the conformation of the ring, which is influenced by the nitrogen substituent, plays a crucial role. Models like the Felkin-Anh model can be adapted to predict the facial selectivity if a stereocenter is adjacent to the carbonyl group.[2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aza-Michael Cyclization to form a 5-Azaspiro[3.5]nonane Core
This protocol is adapted from methodologies for the synthesis of 3-spiropiperidines.[3][4]
-
Preparation of the Precursor: Synthesize the acyclic N-protected amino-alkene precursor with a pendant Michael acceptor.
-
Cyclization: To a solution of the acyclic precursor (1.0 eq) in a suitable solvent (e.g., toluene, 0.02 M), add the chiral phosphoric acid catalyst (20 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 5-azaspiro[3.5]nonane derivative.
-
Analysis: Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Protocol 2: General Procedure for Diastereoselective Reduction of N-Boc-5-azaspiro[3.5]nonan-8-one
This protocol provides a general method for the diastereoselective reduction of a cyclic ketone.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-5-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography to isolate the diastereomeric alcohols. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Visualizations
Caption: Synthetic workflow for 8-hydroxy-5-azaspiro[3.5]nonane.
Caption: Troubleshooting low diastereoselectivity in ketone reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 4. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, a valuable spirocyclic building block in drug discovery.[1][2] The synthesis of spirocycles can be challenging, often requiring careful optimization to achieve high yields and purity.[3][4]
Proposed Synthetic Pathway
The synthesis of the target molecule typically proceeds via a two-step sequence starting from the corresponding spirocyclic ketone. The key steps are the Boc-protection of the secondary amine and the reduction of the ketone to the desired secondary alcohol.
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
The most common and direct route involves the reduction of the corresponding ketone precursor, Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. This precursor is typically synthesized by protecting the secondary amine of 5-Azaspiro[3.5]nonan-8-one with a tert-butyloxycarbonyl (Boc) group.
Q2: At what stage should the Boc protection be performed?
The Boc protection is generally performed on the ketone-containing spirocycle before the reduction step. The Boc group is stable under the mild basic or neutral conditions used for most ketone reductions with borohydride reagents.[5] Performing the protection first prevents potential side reactions involving the secondary amine during reduction.
Q3: Which reducing agents are suitable for converting the spirocyclic ketone to the alcohol?
Sodium borohydride (NaBH₄) is the most commonly used reagent for this type of transformation due to its selectivity, mild reaction conditions, and safety profile.[6] Other reagents like lithium borohydride (LiBH₄) or, for more hindered ketones, lithium aluminum hydride (LiAlH₄) can also be used, but require stricter anhydrous conditions and may have different selectivity profiles.[6]
Q4: What are the main challenges in synthesizing spirocycles like this one?
The primary challenges in spirocycle synthesis include the construction of the quaternary spiro-center, controlling stereochemistry if chiral centers are present, and overcoming potential ring strain.[4][7] Purification can also be difficult due to the similar polarity of starting materials and products.[8]
Troubleshooting Guide
Issue 1: Low Yield in the Ketone Reduction Step
Q: My ketone reduction with NaBH₄ is giving a low yield. What factors should I investigate?
A: Several factors can lead to a low yield in the reduction step. A systematic approach to troubleshooting can help identify the root cause.
Caption: Troubleshooting workflow for low yield in ketone reduction.
Data on Common Reducing Agents:
| Reducing Agent | Solvent(s) | Typical Temperature | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp | Safer and easier to handle.[6] Good for simple ketones. |
| Lithium Borohydride (LiBH₄) | THF, Ether | 0 °C to Room Temp | More reactive than NaBH₄. Requires anhydrous conditions.[9] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Ether | 0 °C | Very powerful, unselective. Strict anhydrous conditions are critical. |
| Luche Reduction (NaBH₄, CeCl₃) | Methanol | 0 °C to Room Temp | Excellent for reducing α,β-unsaturated ketones to allylic alcohols, may offer selectivity benefits.[10] |
Issue 2: Incomplete Boc Protection
Q: The Boc protection of the spirocyclic amine is not going to completion. How can I improve the conversion?
A: Incomplete Boc protection is a common issue that can often be resolved by adjusting the reaction conditions.
-
Base: While some Boc protections can proceed without a base, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is common to accelerate the reaction.[11] Ensure you are using at least 1.1 equivalents.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard solvents. Ensure the starting amine is fully dissolved.[11]
-
Catalyst: For sluggish reactions, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[11] However, be cautious as excess DMAP can promote side reactions.[5]
-
Reagent Quality: Ensure the Di-tert-butyl dicarbonate (Boc₂O) is of good quality. It can degrade over time.
Boc Protection Parameter Relationship:
Caption: Relationship between reaction parameters and outcomes in Boc protection.
Issue 3: Purification Challenges
Q: I am having difficulty separating the final alcohol product from the starting ketone. What purification strategies do you recommend?
A: The starting ketone and the final alcohol product can have very similar polarities, making separation by standard silica gel chromatography challenging.
-
Optimize TLC: Experiment with different solvent systems for thin-layer chromatography (TLC) to find a system that provides the best separation (ΔRf > 0.2). Mixtures of hexane/ethyl acetate or dichloromethane/methanol are good starting points.[8]
-
Alternative Stationary Phases: If silica gel is ineffective, consider using an alternative stationary phase such as alumina or a bonded phase like diol or amino-propylated silica.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.
Experimental Protocols
Protocol 1: Representative Procedure for Ketone Reduction
This protocol is a general guideline for the reduction of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
-
Dissolution: Dissolve the starting ketone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone (to destroy excess NaBH₄) followed by water.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel if necessary.[8]
Protocol 2: General Procedure for Boc Protection
This protocol is a standard method for the Boc protection of a secondary amine.[11]
-
Dissolution: Dissolve the amine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).
-
Add Base: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Add Boc Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification is often not necessary for this step.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. This guide addresses common challenges encountered during the removal of impurities from this crude product.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the expected impurities?
While specific synthetic procedures can vary, a common and logical approach to synthesizing this compound is through the reduction of the corresponding ketone, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
Expected Impurities:
-
Unreacted Starting Material: Residual tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate.
-
Diastereomers: The reduction of the ketone can lead to the formation of two diastereomers (cis and trans isomers) of the desired alcohol, which may have very similar physical properties, making their separation challenging.[1][2]
-
Byproducts of Boc Protection: If the Boc protection step is part of the sequence, impurities can arise from the reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the amine, including the formation of tert-butanol and carbon dioxide.[3] Over-alkylation leading to tertiary amine byproducts is also a possibility in related reactions.[4]
-
Solvent and Reagent Residues: Residual solvents and reagents from the reaction and workup steps.
Q2: What are the primary challenges in purifying crude this compound?
The main purification challenges stem from the molecular structure of the target compound:
-
Separation of Diastereomers: The cis and trans isomers of the alcohol can be difficult to separate due to their similar polarities and physical properties.[1][5]
-
Removal of the Starting Ketone: The polarity difference between the starting ketone and the product alcohol may not be substantial enough for easy separation by simple techniques.
-
Low Crystallinity: Spirocyclic compounds can sometimes be difficult to crystallize, making recrystallization a challenging purification method.[1]
Q3: Which analytical techniques are recommended for monitoring the purity of the product?
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the separation of diastereomers. Both normal-phase and reverse-phase HPLC can be employed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to determine the diastereomeric ratio.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Troubleshooting Guides
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired alcohol from the starting ketone and for resolving the diastereomers.[2]
Troubleshooting Common Issues in Column Chromatography:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Diastereomers | Inappropriate solvent system (eluent). | Optimize the eluent system. A gradient elution from a non-polar to a more polar solvent system is often effective. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[2] Consider using a reverse-phase C18 column if normal-phase silica gel is ineffective.[5] |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the stationary phase weight. | |
| Co-elution of Product and Starting Ketone | Similar Rf values in the chosen eluent. | Adjust the polarity of the eluent. A less polar solvent system will generally result in a greater separation between the more polar alcohol and the less polar ketone. |
| Product Tailing on the Column | Interaction of the amine with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress tailing. |
| Low Recovery of the Product | Product is too polar and is retained on the column. | Increase the polarity of the eluent at the end of the separation to elute all the product. A final wash with a high concentration of methanol in dichloromethane may be necessary. |
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a slightly more polar solvent if solubility is an issue. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using the initial eluent (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent system and gradually increase the polarity (e.g., gradient from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification by Recrystallization
Recrystallization can be an effective method for purifying the desired product, particularly if one diastereomer is significantly less soluble than the other or if the starting material has different solubility properties.
Troubleshooting Common Issues in Recrystallization:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Oiling Out | The solvent is too non-polar, or the solution is cooled too quickly. | Use a more polar solvent or a solvent mixture. Ensure slow cooling to allow for crystal lattice formation. Seeding with a pure crystal can also help. |
| No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound has lower solubility at room temperature but is soluble at elevated temperatures. Alternatively, use a two-solvent system where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). |
| Low Recovery | The product is too soluble in the mother liquor. | Cool the solution to a lower temperature (e.g., 0°C or -20°C) to maximize precipitation. Minimize the amount of solvent used for dissolution. |
| Impurities Co-crystallize with the Product | Impurities have similar solubility profiles to the product. | Perform multiple recrystallizations. A hot filtration step can remove insoluble impurities. |
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Hypothetical Purification of Crude this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Diastereomeric Ratio (cis:trans) | Yield (%) | Notes |
| Crude Product | 85% | - | 60:40 | - | Contains ~10% starting ketone |
| Column Chromatography | 85% | >98% | >99:1 (for each isolated isomer) | 35% (Isomer 1), 25% (Isomer 2) | Excellent separation of diastereomers and removal of starting material. |
| Recrystallization | 85% | 95% | 80:20 | 50% | Enrichment of the major diastereomer. Starting ketone partially removed. |
Visualizations
Caption: Purification workflow for crude product.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Boc Protection of 8-hydroxy-5-azaspiro[3.5]nonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the tert-butoxycarbonyl (Boc) protection of the secondary amine in 8-hydroxy-5-azaspiro[3.5]nonane. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the Boc protection of 8-hydroxy-5-azaspiro[3.5]nonane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete or Slow Reaction | - Insufficiently activated amine: The secondary amine may not be nucleophilic enough under the reaction conditions. - Steric hindrance: The spirocyclic structure may sterically hinder the approach of the Boc anhydride. - Low reaction temperature: The reaction may be too slow at room temperature. - Poor quality of Boc anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time. | - Increase the amount of base: Use 1.2-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Gently heat the reaction: Increase the temperature to 40-55°C to increase the reaction rate.[1][2] - Use a catalyst: Add a catalytic amount (e.g., 0.1 eq) of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction, especially for less reactive amines.[3][4] - Use fresh (Boc)₂O: Ensure the reagent is of good quality. |
| 2. Formation of Side Products | - O-Boc protected byproduct: The hydroxyl group can be protected by (Boc)₂O, especially in the presence of a strong base or catalyst. - Di-Boc protected primary amine impurity (if present): If the starting material contains primary amine impurities, they can be di-protected. | - Control reaction temperature: Run the reaction at room temperature or 0°C to favor N-protection.[3] - Avoid strong bases: Use a milder base like sodium bicarbonate in a biphasic system (e.g., DCM/water). - Catalyst-free conditions: Consider running the reaction in water or a protic solvent like methanol without a catalyst to enhance N-selectivity.[5] |
| 3. Difficult Work-up or Purification | - Product is water-soluble: The polarity of the hydroxyl group can lead to solubility in the aqueous phase during extraction. - Emulsion formation: A stable emulsion can form during the aqueous work-up. - Excess (Boc)₂O remaining: Unreacted Boc anhydride can co-elute with the product during chromatography. | - Saturate the aqueous phase with NaCl (brine): This can decrease the solubility of the product in the aqueous layer and help break emulsions.[3] - Use a more polar extraction solvent: A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for extracting polar compounds.[6] - Wash with a mild base: A wash with a dilute solution of sodium bicarbonate can help to hydrolyze and remove excess (Boc)₂O.[3] - Sublimation of excess (Boc)₂O: Excess reagent can be removed by sublimation under high vacuum.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the Boc protection of 8-hydroxy-5-azaspiro[3.5]nonane?
A1: A common starting point is to dissolve the substrate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add 1.1 to 1.5 equivalents of triethylamine (TEA), and then add 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).[3][7] The reaction is typically stirred at room temperature for 2-12 hours.[7]
Q2: How can I selectively protect the amine over the hydroxyl group?
A2: Amines are generally more nucleophilic than alcohols, so N-protection is kinetically favored.[8] To enhance selectivity, it is recommended to perform the reaction at room temperature or below and to avoid strong bases that can deprotonate the alcohol.[3] Using catalyst-free conditions in water can also improve chemoselectivity for N-protection.[5]
Q3: My reaction is not going to completion. What can I do?
A3: If the reaction is sluggish, you can try gentle heating to 40-55°C.[1][2] Alternatively, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3][4] Be aware that these conditions might also increase the risk of O-protection.
Q4: I am observing a significant amount of the O-Boc protected side product. How can I minimize this?
A4: To minimize O-protection, avoid using strong bases and catalysts like DMAP if possible. Running the reaction at a lower temperature (e.g., 0°C) can also increase selectivity for the more nucleophilic amine.[3] If O-protection is still a major issue, consider protecting the hydroxyl group with an orthogonal protecting group before the Boc protection of the amine.[3]
Q5: The work-up is challenging due to the product's solubility in water. What is the best way to extract my product?
A5: For water-soluble products, it is beneficial to saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Using a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol, can also be effective.[6]
Data Presentation
The following table summarizes typical reaction parameters for the Boc protection of secondary amines, which can be adapted for 8-hydroxy-5-azaspiro[3.5]nonane.
| Parameter | Condition 1 (Standard) | Condition 2 (Aqueous) | Condition 3 (Catalytic) |
| Substrate | 8-hydroxy-5-azaspiro[3.5]nonane | 8-hydroxy-5-azaspiro[3.5]nonane | 8-hydroxy-5-azaspiro[3.5]nonane |
| (Boc)₂O (eq.) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.2 |
| Base (eq.) | Triethylamine (1.2 - 1.5) | Sodium Hydroxide (1.1 - 1.5) | Triethylamine (1.2 - 1.5) |
| Catalyst (eq.) | None | None | DMAP (0.1) |
| Solvent | THF or DCM | Dioxane/Water or THF/Water | DCM |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | High | High | Very High |
Experimental Protocols
Representative Protocol for N-Boc Protection of 8-hydroxy-5-azaspiro[3.5]nonane
This protocol is a general guideline and may require optimization.
Materials:
-
8-hydroxy-5-azaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 8-hydroxy-5-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the stirring solution portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Boc Protection
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Stereochemical Stability of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Welcome to the technical support center for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization at the C8 stereocenter during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, the carbon atom at position 8, which bears the hydroxyl group, is a key stereocenter. Unintended inversion of this stereocenter during a reaction can lead to the formation of a diastereomer (epimer) of the desired product. In a pharmaceutical context, different epimers can have significantly different biological activities and safety profiles, making stereochemical purity a critical quality attribute.
Q2: Which reaction conditions are most likely to cause epimerization at the C8 position?
A2: The C8 hydroxyl group is a secondary alcohol on a cyclohexane ring within a spirocyclic system. This structural feature makes it susceptible to epimerization under both acidic and basic conditions. Strong acids can protonate the hydroxyl group, leading to a carbocation intermediate that can be attacked from either face, resulting in racemization or epimerization. Strong bases can deprotonate the hydroxyl group, and under certain conditions, may facilitate epimerization through an oxidation-reduction sequence or other mechanisms. Reactions that proceed through carbocation intermediates or involve equilibrium processes at the C8 position are high-risk for epimerization.
Q3: Can the spirocyclic nature of the molecule influence the rate of epimerization?
A3: Yes, the spiro[3.5]nonane system has inherent ring strain, particularly in the cyclobutane ring. This strain can influence the stability of intermediates and transition states. For instance, in acid-catalyzed reactions, the formation of a carbocation at C8 could potentially lead to rearrangements that might be influenced by the ring strain, although direct evidence for this in the literature is limited. The rigidity of the spirocyclic system can also affect the accessibility of reagents and the conformational dynamics of the cyclohexane ring, which in turn can influence the propensity for epimerization.
Q4: Are there any specific reaction types that are known to be problematic for this class of compounds?
A4: Reactions that involve activation of the C8 hydroxyl group, such as tosylation, mesylation, or Mitsunobu reactions, must be carefully controlled to avoid side reactions and epimerization. While these reactions are designed to proceed with a specific stereochemical outcome (retention or inversion), deviations from optimal conditions can lead to loss of stereochemical integrity. Additionally, oxidation of the C8 alcohol to a ketone and subsequent reduction is a potential route for epimerization if the reducing agent and conditions are not chosen carefully.
Troubleshooting Guides
Issue 1: Unexpected formation of the C8-epimer during acid-catalyzed reactions (e.g., deprotection, hydrolysis).
Possible Causes:
-
Protonation and Carbocation Formation: Strong acidic conditions can lead to the formation of a carbocation at C8, which is planar and can be attacked by nucleophiles from either side, leading to a mixture of epimers.
-
Neighboring Group Participation: The nitrogen atom at the 5-position could potentially participate in the reaction, forming a bicyclic intermediate that could influence the stereochemical outcome.
-
High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization.
Troubleshooting Steps:
-
Use Milder Acidic Conditions: If possible, switch to weaker acids or buffered systems to avoid full protonation of the hydroxyl group.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which it will proceed at a reasonable rate.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.
-
Consider Alternative Protecting Groups: If the reaction is a deprotection step, consider if a protecting group that can be removed under non-acidic conditions would be more suitable for the overall synthetic strategy.
Issue 2: Loss of stereochemical purity during activation of the C8-hydroxyl group (e.g., mesylation, tosylation).
Possible Causes:
-
Presence of Excess Base: Strong, non-hindered bases can promote side reactions, including elimination or epimerization.
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
Troubleshooting Steps:
-
Choice of Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions.
-
Control Stoichiometry: Use a slight excess of the sulfonyl chloride and the base, but avoid large excesses of the base.
-
Low Temperature: Perform the reaction at 0 °C or lower to control the reaction rate and minimize side reactions.
-
Solvent Selection: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Issue 3: Epimerization observed during a Mitsunobu reaction.
Possible Causes:
-
Incomplete Reaction: If the reaction does not go to completion, the unreacted starting material can complicate purification and analysis.
-
Side Reactions: The highly reactive intermediates in a Mitsunobu reaction can sometimes lead to unexpected pathways.
-
Hydrolysis of the Product: The ester formed during the reaction could be susceptible to hydrolysis back to the alcohol under the workup conditions, potentially with loss of stereochemical integrity.
Troubleshooting Steps:
-
Reagent Purity: Ensure that the triphenylphosphine (PPh3) and the azodicarboxylate (e.g., DEAD or DIAD) are pure.
-
Order of Addition: Add the alcohol to a pre-formed mixture of PPh3 and the azodicarboxylate in an anhydrous solvent at low temperature.
-
Anhydrous Conditions: The reaction is sensitive to water, so ensure all reagents and solvents are dry.
-
Careful Workup: Use a mild, non-aqueous workup if possible to avoid hydrolysis of the product.
Data Summary
The following tables provide a summary of typical reaction conditions for common transformations of secondary alcohols and strategies to minimize epimerization. The data is based on general principles for cyclic secondary alcohols and may need to be optimized for this compound.
Table 1: Conditions for Mesylation/Tosylation of Secondary Alcohols
| Parameter | Standard Conditions | Recommended for Preventing Epimerization |
| Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) | High purity reagents |
| Base | Triethylamine (TEA), Pyridine | Diisopropylethylamine (DIPEA), 2,6-Lutidine |
| Solvent | Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to -20 °C |
| Stoichiometry | 1.2 eq. Sulfonyl Chloride, 1.5 eq. Base | 1.1 eq. Sulfonyl Chloride, 1.2 eq. Base |
Table 2: Conditions for Mitsunobu Reaction of Secondary Alcohols
| Parameter | Standard Conditions | Recommended for Preventing Epimerization |
| Phosphine | Triphenylphosphine (PPh3) | Polymer-supported PPh3 (for easier purification) |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | DIAD is often preferred as it is less hazardous |
| Nucleophile | Carboxylic acid, Phthalimide, etc. | Use a nucleophile with a pKa < 13 |
| Solvent | Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) or Toluene |
| Temperature | 0 °C to Room Temperature | -20 °C to 0 °C |
| Order of Addition | Varies | Add alcohol to a pre-mixed solution of PPh3 and DIAD |
Experimental Protocols
Protocol 1: Mesylation of this compound with Minimal Epimerization
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Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of alcohol) under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add diisopropylethylamine (DIPEA, 1.2 eq.) dropwise to the stirred solution.
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After 5 minutes, add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise, ensuring the temperature does not rise above 5 °C.
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Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction with Inversion of Stereochemistry
-
In a flame-dried flask under a nitrogen atmosphere, dissolve triphenylphosphine (PPh3, 1.5 eq.) and the nucleophile (e.g., benzoic acid, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per mmol of alcohol).
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the solution, which should result in a milky white precipitate.
-
Stir for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Visualizations
Caption: Potential pathways for epimerization of the C8 hydroxyl group.
Caption: Troubleshooting workflow for addressing epimerization.
Technical Support Center: Large-Scale Purification of Azaspirocyclic Intermediates
Welcome to the Technical Support Center for the large-scale purification of azaspirocyclic intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the purification of these valuable compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Recrystallization Troubleshooting
Question 1: My azaspirocyclic intermediate "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" is a common problem, especially with rigid molecules like azaspirocycles. It occurs when the compound comes out of solution as a liquid rather than a solid. Here are several strategies to address this:
-
Slower Cooling: Cool the solution at a much slower rate. A gradual decrease in temperature encourages the formation of a stable crystal lattice.
-
Solvent System Optimization: The current solvent may be too good a solvent. Try a solvent system where the compound has lower solubility at all temperatures, or use a mixed solvent system and slowly add the anti-solvent.[1]
-
Increase Solvent Volume: The concentration of your intermediate might be too high. Add more of the hot solvent to create a less saturated solution before cooling.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.
Question 2: I am getting a very low yield after recrystallization. What are the likely causes and solutions?
Answer: Low recovery is a frequent challenge. The primary causes are often related to the compound's solubility in the cold solvent or mechanical losses.
-
Optimize Solvent Choice: Your compound may be too soluble in the cold solvent. Screen for a solvent where the compound is highly soluble when hot and poorly soluble when cold.[2]
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[1]
-
Cool the Filtrate: After filtering the crystals, cool the mother liquor to a lower temperature (e.g., in an ice bath or refrigerator) to see if a second crop of crystals can be obtained.[1]
-
Check for Premature Crystallization: Ensure the compound is not crystallizing prematurely during a hot filtration step to remove insoluble impurities. Use a pre-heated funnel to prevent this.[1]
Preparative Chromatography (HPLC & SFC) Troubleshooting
Question 3: I'm observing poor separation between my azaspirocyclic intermediate and a closely related impurity in preparative HPLC/SFC. How can I improve the resolution?
Answer: Achieving good resolution is key for high purity. Here are several approaches to improve separation:
-
Optimize the Mobile Phase: For HPLC, adjust the gradient slope to be shallower around the elution time of your compound. For SFC, systematically screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).[3][4]
-
Screen Different Columns: The choice of stationary phase is critical. For chiral separations, screen a range of chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., Chiralpak series).[5][6] For achiral separations, try columns with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano).
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Orthogonal Chromatography: If a single chromatography step is insufficient, consider a two-step orthogonal approach.[7] For example, purify first by reversed-phase HPLC and then use normal-phase chromatography or SFC for a second polishing step. The different separation mechanisms will likely resolve the co-eluting impurity.[7]
-
Reduce Column Loading: Overloading the column can lead to peak broadening and poor separation. Reduce the amount of crude material injected onto the column.
Question 4: The backpressure in my preparative chromatography system is too high. What are the potential causes and how can I fix it?
Answer: High backpressure can damage your column and pump. It is usually caused by a blockage or improper operating conditions.
-
Check for Blockages: Systematically disconnect components, starting from the detector and moving backward, to isolate the source of the high pressure.[8] Check for clogged frits in the column or in-line filters.
-
Filter Your Sample and Mobile Phase: Always filter your sample and mobile phases through a 0.45 µm or smaller filter to remove particulate matter.
-
Adjust Flow Rate: A flow rate that is too high for the column dimensions and particle size will cause high backpressure. Reduce the flow rate.
-
Sample Viscosity: If your sample is dissolved in a very viscous solvent, it can lead to high pressure upon injection. Dilute the sample if possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common large-scale purification techniques for azaspirocyclic intermediates?
A1: The most common techniques are:
-
Recrystallization: A cost-effective method for purifying solid compounds that can provide very high purity if a suitable solvent system is found.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): A versatile technique for purifying a wide range of compounds, including those that are not crystalline. It is particularly useful for separating complex mixtures.[9]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green chemistry" alternative to normal-phase HPLC.[10] It is especially advantageous for chiral separations, offering faster run times and reduced solvent consumption.[11]
Q2: How do I choose between preparative HPLC and SFC for my chiral azaspirocyclic intermediate?
A2: SFC is often the preferred method for chiral separations due to its advantages in speed and efficiency.[11] Supercritical CO2, the main mobile phase component, has low viscosity, allowing for higher flow rates and faster separations.[11] The reduced use of organic solvents also simplifies fraction processing.[12] However, HPLC may be necessary if a suitable separation cannot be achieved by SFC.[5]
Q3: What is "orthogonal purification," and why is it useful for azaspirocyclic intermediates?
A3: Orthogonal purification involves using two or more different purification techniques that rely on different separation mechanisms.[7] For example, you might use reversed-phase HPLC (separates based on hydrophobicity) followed by SFC on a chiral column (separates based on stereospecific interactions). This approach is highly effective for purifying complex samples where a single technique cannot remove all impurities.[7][13]
Q4: What are common sources of impurities in azaspirocyclic intermediates?
A4: Impurities can arise from various sources during the synthesis and work-up of azaspirocyclic intermediates. These include unreacted starting materials, by-products from side reactions, reagents, and degradation products.[14][15] Given the often complex, multi-step syntheses of these scaffolds, a thorough impurity profile is crucial.[16]
Q5: How do I scale up a purification method from the lab to a larger scale?
A5: Scaling up a purification method requires careful consideration of several factors to maintain separation performance. For chromatography, the key is to keep the linear flow rate constant while increasing the column diameter.[17] The amount of sample loaded can be increased proportionally to the cross-sectional area of the column. For recrystallization, the ratio of solvent to solute should be kept constant, and the cooling profile should be carefully controlled.
Data Presentation
The following tables provide representative data for the large-scale purification of a hypothetical chiral azaspirocyclic intermediate to illustrate the comparison between different techniques.
Table 1: Comparison of Large-Scale Purification Techniques for a Representative Azaspirocyclic Intermediate
| Parameter | Recrystallization | Preparative HPLC | Preparative SFC |
| Starting Purity | 90% (with 5% diastereomer) | 90% (with 5% diastereomer) | 90% (with 5% diastereomer) |
| Final Purity | >99.5% | >99.0% | >99.5% |
| Yield/Recovery | 80-90% | 75-85% | 85-95% |
| Throughput | Batch-dependent ( kg/day ) | 100-500 g/day | 200-1000 g/day |
| Solvent Consumption | Moderate to High | Very High (Aqueous/Organic) | Low (CO2 + Modifier) |
| Cost | Low | High | Medium to High |
| Best For | Crystalline solids, high purity | Non-crystalline compounds, complex mixtures | Chiral separations, green chemistry |
Table 2: Representative Operating Parameters for Large-Scale Purification
| Parameter | Preparative HPLC | Preparative SFC |
| Column | C18, 50 mm ID x 250 mm, 10 µm | Chiralpak IC, 30 mm ID x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | - |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Diethylamine in Methanol |
| Gradient/Isocratic | Gradient: 20-50% B over 15 min | Isocratic: 25% B |
| Flow Rate | 100 mL/min | 80 g/min |
| Temperature | Ambient | 40 °C |
| Backpressure | 100-150 bar | 120-150 bar |
| Loading per Injection | 1-2 g | 0.5-1 g |
| Cycle Time | ~25 min | ~10 min |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization of an Azaspirocyclic Intermediate
-
Solvent Screening: In small vials, test the solubility of the crude intermediate in a range of solvents at room temperature and at their boiling points to identify a suitable solvent or solvent pair (one in which the compound is soluble and one in which it is insoluble).
-
Dissolution: In a suitably sized reactor, add the crude azaspirocyclic intermediate and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the compound in the "soluble" solvent and then slowly add the "insoluble" anti-solvent until the solution becomes cloudy, then heat to redissolve.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated filter to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature without stirring. If no crystals form, gently scratch the inside of the reactor with a glass rod or add a seed crystal. Once crystallization begins, continue to cool the mixture in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, for example, using a Nutsche filter-dryer.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method on a column with the same stationary phase as the preparative column to determine the optimal mobile phase and gradient conditions.
-
Sample Preparation: Dissolve the crude azaspirocyclic intermediate in the mobile phase or a compatible solvent at a high concentration. Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fractionation: Inject the prepared sample onto the column and begin the gradient elution. Collect fractions as the target compound elutes, using UV detection to monitor the separation.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity specification. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a larger-scale evaporation system) to isolate the purified intermediate.
Protocol 3: Preparative SFC for Chiral Separation
-
Method Screening: On an analytical SFC system, screen a set of chiral stationary phases with different co-solvents (e.g., methanol, ethanol) to find a condition that provides good separation of the enantiomers.[18]
-
Sample Preparation: Dissolve the racemic or diastereomeric mixture of the azaspirocyclic intermediate in a suitable solvent (e.g., methanol or a mixture that matches the mobile phase modifier). Filter the sample solution.
-
System Equilibration: Equilibrate the preparative SFC system with the chosen mobile phase (CO2 and co-solvent) until the pressure and temperature are stable.
-
Stacked Injections and Fraction Collection: Perform a series of automated, stacked injections to maximize throughput. Collect the fractions corresponding to each enantiomer as they elute. The system will use back-pressure regulation to maintain the supercritical state.
-
Fraction Analysis: Analyze the purity of the collected fractions (now in the organic co-solvent after depressurization) by analytical chiral SFC or HPLC.
-
Solvent Evaporation: Pool the pure fractions for each enantiomer and remove the solvent to obtain the isolated, purified enantiomers.
Visualizations
Caption: General workflow for preparative chromatography purification.
Caption: Decision tree for troubleshooting poor purity in chromatography.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. Purification process scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
By-product analysis in the preparation of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most probable and widely employed synthetic route is the reduction of the corresponding ketone precursor, Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. This reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.
Q2: What are the potential major by-products in this synthesis?
The primary by-products of concern are:
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate in the final product.
-
Diastereomers: If the ketone reduction is not completely stereoselective, a mixture of diastereomers (cis and trans isomers of the alcohol) may be formed. The relative orientation of the hydroxyl group with respect to the spirocyclic ring system determines the isomeric form.
-
Over-reduction Products: While less common with mild reducing agents like NaBH₄, stronger reducing agents could potentially lead to the reduction of the Boc-protecting group, although this is highly unlikely under standard conditions.
-
By-products from Boc-protection/deprotection: If the synthesis involves the removal and re-protection of the Boc group, side reactions such as the formation of tert-butylated impurities or incomplete protection/deprotection can occur.
Q3: How can I monitor the progress of the reduction reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone from the product alcohol. The ketone is typically less polar than the alcohol, resulting in a higher Rf value.
-
LC-MS: This technique can confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a more accurate assessment of the reaction's completion.
Q4: What are the recommended purification methods for the final product?
Column chromatography on silica gel is the most common and effective method for purifying this compound from the reaction mixture. A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol can effectively separate the product from the starting material and other impurities.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Decomposition of the product during work-up or purification. 3. Suboptimal reaction temperature. | 1. Monitor the reaction closely by TLC or LC-MS to ensure completion. If necessary, add more reducing agent in portions. 2. Ensure the work-up is performed at a low temperature and avoid strongly acidic or basic conditions. Use a suitable buffer if necessary. 3. Perform the reduction at a controlled low temperature (e.g., 0 °C) to minimize side reactions. |
| Presence of Starting Material in the Final Product | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent due to moisture. 3. Short reaction time. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Allow the reaction to stir for a sufficient duration, monitoring by TLC until the starting material is no longer visible. |
| Formation of Multiple Spots on TLC (Potential Diastereomers) | The reduction of the ketone is not stereoselective. | 1. Optimize the reaction conditions to favor the formation of the desired diastereomer. This may involve screening different reducing agents (e.g., L-Selectride®, K-Selectride® for stereoselective reductions), solvents, and temperatures. 2. If separation of diastereomers by column chromatography is difficult, consider derivatization or using a chiral stationary phase for HPLC analysis and purification. |
| Difficulty in Isolating the Product after Column Chromatography | Co-elution of the product with impurities. | 1. Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. 2. Consider using a different stationary phase for chromatography (e.g., alumina). 3. If the impurity is a borate ester by-product from the reducing agent, an acidic workup or a wash with a solution of a complexing agent like Rochelle's salt may help in its removal. |
Experimental Protocols
General Protocol for the Reduction of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
-
Reaction Setup: To a solution of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq.) in anhydrous methanol (or ethanol) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of acetone or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of azaspiro compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic hydrogenation of azaspiro compounds.
| Issue | Potential Cause | Recommended Solution |
| 1. Reaction Stalled / Incomplete Conversion | Catalyst Inactivity: The catalyst may be old, oxidized, or from a poor-quality batch. | - Use a fresh batch of catalyst.[1][2] - Consider switching to a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).[1][2] |
| Catalyst Poisoning: The catalyst's active sites are deactivated by impurities or the substrate/product itself.[3][4][5] | - Identify and Remove Poisons: Common poisons include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles (product inhibition), halides, and residues from previous reactions.[3][4] Purify starting materials and solvents. - Increase Catalyst Loading: This can sometimes overcome minor poisoning. - Use a More Poison-Resistant Catalyst: Ruthenium (Ru) based catalysts can be more resistant to poisoning than Palladium (Pd) or Platinum (Pt) catalysts.[3] - Acidic Additives: For nitrogen-containing compounds, adding a protic acid (e.g., acetic acid) can protonate the nitrogen, reducing its ability to poison the catalyst.[1][2][6] | |
| Insufficient Hydrogen Pressure/Availability: The reaction may be limited by the amount of dissolved hydrogen. | - Increase the hydrogen pressure using a high-pressure reactor (e.g., Parr shaker).[1][2][7] - Ensure vigorous stirring to maximize gas-liquid mass transfer.[1] | |
| Sub-optimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature. Be cautious as higher temperatures can sometimes lead to side reactions.[1][2] | |
| 2. Low Yield | Side Reactions: Undesired reactions such as hydrogenolysis of protecting groups or over-reduction may be occurring. | - Optimize Reaction Conditions: Lower the temperature and/or pressure. - Change Catalyst: Different catalysts exhibit different selectivities. For example, Lindlar's catalyst can be used for the selective hydrogenation of alkenes in the presence of benzyl ethers.[8] - Use Additives: Additives can sometimes suppress side reactions. |
| Product Degradation: The product may be unstable under the reaction conditions. | - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider a milder hydrogenation method, such as transfer hydrogenation.[9][10] | |
| 3. Poor Chemoselectivity | Hydrogenolysis of Protecting Groups: Benzyl (Bn), benzyloxycarbonyl (Cbz), and other labile protecting groups may be cleaved.[11][12] | - Catalyst Choice: Use a catalyst less prone to hydrogenolysis, such as certain Platinum catalysts or poisoned catalysts like Lindlar's catalyst.[8] - Reaction Conditions: Milder conditions (lower temperature and pressure) can often preserve protecting groups. - Transfer Hydrogenation: This method can sometimes be more selective in preserving protecting groups.[11] |
| Reduction of Other Functional Groups: Other reducible functional groups in the molecule may be reacting. | - Catalyst Screening: Test different catalysts (e.g., Pd/C, PtO₂, Raney-Ni) to find one with the desired selectivity for the azaspiro core. - Protecting Groups: Protect sensitive functional groups before hydrogenation. | |
| 4. Formation of Byproducts | Over-reduction: The desired product is further reduced to an undesired species. | - Decrease reaction time, temperature, and/or pressure. - Use a less active catalyst. |
| Isomerization: The double bond in the starting material may isomerize before hydrogenation. | - This is often catalyst-dependent. Trying a different catalyst may solve the issue. |
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation reaction is not starting. What should I check first?
A1: First, ensure your hydrogen source is properly connected and delivering hydrogen to the reaction vessel. Check for any leaks in your setup. Verify that your catalyst is fresh and has been handled correctly to avoid deactivation.[1][2] Ensure that your solvent was properly degassed to remove oxygen, which can deactivate the catalyst. Finally, make sure your starting material and solvent are free from any potential catalyst poisons, such as sulfur-containing impurities.[3][5]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: Improving selectivity often involves a careful optimization of reaction parameters. You can try lowering the reaction temperature and pressure to minimize side reactions.[13] Screening different catalysts is also crucial, as each catalyst has a unique selectivity profile. For instance, if you are trying to avoid the hydrogenolysis of a benzyl protecting group, you might switch from a palladium catalyst to a platinum catalyst or use a poisoned catalyst like Lindlar's.[8] The choice of solvent can also influence selectivity.
Q3: How do I know if my catalyst has been poisoned?
A3: A key indicator of catalyst poisoning is a sudden stop or a very sluggish reaction rate, even with sufficient hydrogen pressure and adequate temperature.[5] If you suspect poisoning, you can try filtering the reaction mixture and adding a fresh batch of catalyst. If the reaction proceeds with the new catalyst, it is a strong indication that the original catalyst was poisoned.[7]
Q4: Can the azaspiro product itself inhibit the reaction?
A4: Yes, this is a common issue known as product inhibition. The nitrogen atom in the azaspirocycle product can coordinate to the metal catalyst, effectively poisoning it and slowing down the reaction.[6] This can sometimes be mitigated by using an acidic solvent or additive, such as acetic acid, which protonates the nitrogen and reduces its coordinating ability.[1][6]
Q5: What are the best practices for handling and storing hydrogenation catalysts?
A5: Hydrogenation catalysts, especially pyrophoric ones like Raney-Ni and dry Pd/C, must be handled with care. Always handle them in an inert atmosphere (e.g., under argon or nitrogen) to prevent ignition upon contact with air and solvents.[14] Store catalysts according to the manufacturer's recommendations, typically in a cool, dry place away from flammable materials. Used catalysts should be quenched carefully by slowly adding water or a non-flammable solvent to deactivate them before disposal.
Data Presentation
Table 1: Comparison of Catalysts for N-Heterocycle Hydrogenation
| Catalyst | Common Substrates | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Pyridines, Pyrroles, Indoles | 1-50 bar H₂, 25-80 °C, Protic solvents (MeOH, EtOH) | Generally effective, versatile, good for debenzylation.[2] | Prone to poisoning by sulfur and nitrogen compounds, can cause hydrogenolysis.[15] |
| Platinum Oxide (PtO₂, Adams' catalyst) | Pyridines, Quinolines | 1-70 bar H₂, 25-100 °C, Acidic media (AcOH) | Highly active, good for aromatic ring reduction, less prone to hydrogenolysis of some protecting groups compared to Pd/C. | Can be less selective, may require acidic conditions. |
| Raney Nickel (Raney-Ni) | Pyridines, Nitriles | 50-100 bar H₂, 50-150 °C, Protic solvents | Less expensive than precious metal catalysts, effective for reducing nitriles and amides. | Pyrophoric, requires careful handling, can be less selective.[14] |
| Rhodium on Carbon (Rh/C) | Pyridines, Quinolines | 10-70 bar H₂, 25-100 °C, Protic solvents | Effective for aromatic heterocycle reduction, sometimes offers different selectivity than Pd or Pt. | More expensive than Pd or Pt. |
| Ruthenium on Carbon (Ru/C) | Pyridines, Quinolines | 50-150 bar H₂, 100-200 °C, Water, Alcohols | Highly resistant to poisoning, good for hydrogenating aromatic rings under more forcing conditions. | Often requires higher temperatures and pressures. |
Table 2: Typical Reaction Conditions for Hydrogenation of Indole Derivatives [16][17][18]
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure | Temperature | Time | Yield |
| 1 | N-Boc-3-methyl-indole | Ru-NHC complex | n-hexane | 100 bar | 25 °C then 100 °C | 48h then 48h | 10% |
| 2 | 3-substituted indoles | Pd(OCOCF₃)₂/(R)-SegPhos | TFE/benzene (2:1) | 700 psi | 60 °C | 24h | up to 99% |
| 3 | 2-phenyl-1H-indole | [Ir(COD)Cl]₂/(S,R)-ZhaoPhos | CHCl₃ | - | RT | 40 min (catalyst prep) | - |
| 4 | Substituted indoles | Pt/C | Water | - | - | - | Excellent |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of an Azaspiro Compound using Pd/C
Materials:
-
Azaspiro compound substrate
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas source (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask or Parr shaker vessel)
-
Stirring apparatus (magnetic stirrer or mechanical stirrer)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Preparation: To a clean and dry reaction flask containing a magnetic stir bar, add the azaspiro compound substrate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
-
Solvent Addition: Add the anhydrous solvent to the flask under the inert atmosphere.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a positive flow of inert gas.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the reaction flask via a three-way stopcock or connect the flask to a Parr hydrogenation apparatus.
-
Reaction Initiation: Evacuate the inert gas from the flask and introduce hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Vigorously stir the reaction mixture at the desired temperature (typically room temperature to start). Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the same solvent to ensure complete recovery of the product. Caution: The used catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography, crystallization, or distillation.
Mandatory Visualization
Caption: General workflow for the catalytic hydrogenation of azaspiro compounds.
Caption: Troubleshooting workflow for a stalled catalytic hydrogenation reaction.
References
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]
- 7. reddit.com [reddit.com]
- 8. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. sketchviz.com [sketchviz.com]
- 11. Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: A Comparative Spectral Data Guide
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of the spectral data for Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate against related, commercially available spirocyclic and heterocyclic building blocks. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves to validate the structure of the title compound and offer a baseline for researchers working with similar scaffolds.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and two alternative compounds, N-Boc-4-hydroxypiperidine and N-Boc-3-hydroxyazetidine. This allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios, which are indicative of their respective molecular structures.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| N-Boc-4-hydroxypiperidine | ~3.9 (m, 1H), ~3.7 (m, 2H), ~3.0 (m, 2H), ~1.9 (m, 2H), ~1.5 (m, 2H), 1.45 (s, 9H) |
| N-Boc-3-hydroxyazetidine | ~4.5 (m, 1H), ~4.0 (t, 2H), ~3.8 (t, 2H), 1.43 (s, 9H) |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| N-Boc-4-hydroxypiperidine | 154.9, 79.5, 67.9, 41.0 (br), 34.3, 28.4 |
| N-Boc-3-hydroxyazetidine | 156.9, 79.8, 60.1 (br), 58.9 (br), 28.5 |
Table 3: IR Spectral Data Comparison (Film, νmax cm⁻¹)
| Compound | Key Peaks (cm⁻¹) |
| This compound | 3428 (O-H), 2971, 2872 (C-H), 1692 (C=O, Boc) |
| N-Boc-4-hydroxypiperidine | ~3400 (O-H), ~2970, ~2860 (C-H), ~1680 (C=O, Boc) |
| N-Boc-3-hydroxyazetidine | ~3400 (O-H), ~2975, ~2870 (C-H), ~1690 (C=O, Boc) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (Expected) | [M+H]⁺ (Observed) |
| This compound | C₁₃H₂₃NO₃ | 241.33 | 242.17 | Not Available |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 202.14 | 202.1 |
| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 174.11 | 174.1 |
Note: The mass spectrometry data for this compound was not publicly available at the time of this guide's compilation.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat compound (if liquid) or a mull/pellet (if solid) is placed on the diamond window of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule. The mass spectrum is acquired over a relevant m/z range.
Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow for utilizing spectral data to confirm the structure of a chemical compound.
This guide provides a foundational dataset for the validation of this compound. Researchers can use this information to confirm the identity and purity of their synthesized materials and as a reference for the characterization of new derivatives based on this spirocyclic scaffold.
A Comparative Guide to Spirocyclic Building Blocks: Profiling Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the drive to create novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increasing interest in three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for exploring chemical space beyond the traditional "flat" aromatic systems.[1][2] This guide provides a comparative analysis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, a key building block, with other relevant spirocyclic scaffolds, supported by available data and experimental context.
Introduction to this compound
This compound (CAS RN: 929971-93-7) is a heterocyclic compound featuring a spiro[3.5]nonane core with a protected amine and a hydroxyl functional group.[3] Its molecular formula is C13H23NO3, and it has a molecular weight of 241.33 g/mol .[3][4] This building block is particularly valuable in the synthesis of more complex molecules for pharmaceutical applications, offering a rigid scaffold to which various functional groups can be appended.[3] The presence of the hydroxyl group provides a key point for further chemical modification, while the Boc-protected amine allows for controlled reactions in multi-step syntheses.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are critical determinants of its utility in drug discovery, influencing parameters such as solubility, lipophilicity, and metabolic stability. Spirocyclic scaffolds are known to often improve these properties compared to their linear or monocyclic counterparts.[2] The introduction of spirocenters increases the fraction of sp³-hybridized carbons (Fsp³), a feature that generally correlates with enhanced clinical success.[2]
Below is a table comparing the calculated physicochemical properties of this compound with other representative spirocyclic building blocks. It is important to note that while experimental data is preferred, high-quality computational predictions are valuable for comparative purposes in its absence.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)O | 241.33[4] | 1.5 (Predicted) | 52.5 | 1 | 4 |
| Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate | CC(C)(C)OC(=O)N1CCC(C2(C1)CCC2)N | 240.35[5] | 1.5 (Predicted)[5] | 51.7 | 1[5] | 3[5] |
| 2-Oxa-6-azaspiro[3.3]heptane | C1OC2(CNC2)C1 | 99.13 | -0.7 (Predicted) | 21.3 | 1 | 2 |
| 7-Azaspiro[3.5]nonane | C1CC2(CCNCC2)C1 | 125.21 | 1.8 (Predicted) | 12.0 | 1 | 1 |
| Spiro[3.3]heptane-2-carboxylic acid | C1CC2(C1)CC(C2)C(=O)O | 140.18 | 1.4 (Predicted) | 37.3 | 1 | 2 |
Biological Relevance and Applications
Derivatives of azaspiro[3.5]nonane have shown significant promise as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[6] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.[7] The rigid spirocyclic core of these agonists helps to correctly orient the pharmacophoric elements for optimal interaction with the receptor.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a cascade of intracellular events, as depicted in the diagram below.
Experimental Protocols
General Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding ketone, tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate. While specific reaction conditions can vary, a general protocol is outlined below.
Materials:
-
Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Note: This is a generalized procedure. Reaction times, stoichiometry, and purification methods may need to be optimized for specific scales and desired purities.
Experimental Workflow for Spirocyclic Building Block Evaluation
The evaluation of a new spirocyclic building block in a drug discovery program typically follows a structured workflow, from synthesis to biological characterization.
Conclusion
This compound represents a valuable building block for medicinal chemists, offering a rigid three-dimensional scaffold with versatile functional handles. The incorporation of such spirocyclic motifs is a promising strategy for developing drug candidates with improved physicochemical and pharmacological properties.[8] Comparative analysis with other spirocyclic systems highlights the nuanced effects of ring size, heteroatom substitution, and functionalization on key drug-like properties. Further experimental investigation into the metabolic stability and other ADME properties of this and related scaffolds will be crucial for fully realizing their potential in the development of next-generation therapeutics.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for the 5-Azaspiro[3.5]nonane Core
The 5-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry due to its unique three-dimensional architecture, which can lead to improved physicochemical properties in drug candidates. This guide provides a comparative analysis of distinct synthetic strategies for constructing this spirocyclic core, offering insights into their methodologies, efficiencies, and potential applications for researchers, scientists, and drug development professionals.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for three alternative synthetic routes to the 5-azaspiro[3.5]nonane core and its close derivatives.
| Metric | Route 1: Multi-Step Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane | Route 2: Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one | Route 3: Visible-Light-Induced Nitrogen-Atom Deletion |
| Starting Material | 3-((Benzylamino)methyl)oxetan-3-ol | Fmoc-4-amino-1-Boc-piperidine on 2-chlorotrityl chloride resin | Substituted N-spiroheterocycles (e.g., a spiropiperidine) |
| Key Reactions | Acylation, Cyclization, Reduction, Deprotection | Solid-phase synthesis, Dieckmann condensation, Decarboxylation | Visible-light-induced nitrogen-atom deletion |
| Number of Steps | 4 | Multiple steps on solid support | 1 (for the core transformation) |
| Overall Yield | ~60% (for the oxalate salt)[1] | Yields are calculated based on the initial loading of the resin[2] | Not specified for this specific product, but generally moderate to good for the methodology[3] |
| Key Reagents | Chloroacetyl chloride, NaH, LiAlH₄, Pd/C | HATU, DIEA, Potassium tert-butoxide, TFA | DPPH, K₂CO₃, 2-MeTHF, H₂O, White LED |
| Advantages | High overall yield, suitable for industrial production[1] | Amenable to library synthesis and diversification[2] | Novel and direct one-step transformation to the core[3] |
| Disadvantages | Multi-step process, requires protecting groups[1] | Requires specialized solid-phase synthesis equipment | Substrate scope for this specific product may need further exploration[3] |
Detailed Experimental Protocols
Route 1: Multi-Step Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane[1]
This route describes a four-step synthesis to produce 2,5-dioxa-8-azaspiro[3.5]nonane.
Step 1: Synthesis of 2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)-N-benzylacetamide
-
3-((Benzylamino)methyl)oxetan-3-ol is reacted with chloroacetyl chloride in the presence of a base like triethylamine.
-
The reaction is typically carried out at a controlled temperature between -10°C and 10°C.
-
The reaction is allowed to proceed for 4 to 48 hours.
Step 2: Self-cyclization to N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one
-
The product from Step 1 undergoes self-cyclization in an inert atmosphere.
-
A second base is used in a suitable reaction solvent.
Step 3: Reduction to N-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane
-
The lactam from Step 2 is reduced using a reducing agent such as lithium aluminum hydride in an inert atmosphere and a third reaction solvent.
Step 4: Deprotection to 2,5-dioxa-8-azaspiro[3.5]nonane
-
The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (20-100 psi).
-
The reaction is conducted at 20-50°C for 8-20 hours. Acetic acid can be added as an activator.[4]
Route 2: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[2]
This protocol outlines the synthesis of a 7-azaspiro[3.5]nonan-1-one core on a solid support, which is amenable to the creation of compound libraries.
Step 1: Resin Loading and Preparation
-
Fmoc-4-amino-1-Boc-piperidine is loaded onto a 2-chlorotrityl chloride resin using N,N-diisopropylethylamine (DIEA) in anhydrous dichloromethane (DCM).
-
The resin is agitated at room temperature for 4 hours.
-
Remaining active sites on the resin are capped.
Step 2: Fmoc-Deprotection and Acylation
-
The Fmoc protecting group is removed by treating the resin with 20% piperidine in N,N-dimethylformamide (DMF).
-
The deprotected amine is then acylated with 3-(methoxycarbonyl)cyclobutanecarboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in anhydrous DMF.
Step 3: Spirocyclization via Dieckmann Condensation and Decarboxylation
-
The resin is treated with potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at 60°C for 8 hours to induce Dieckmann condensation.
-
The resulting β-keto ester is then decarboxylated by heating the resin in a mixture of dimethyl sulfoxide (DMSO) and water at 120°C for 4 hours.
Step 4: N-Boc Deprotection and Diversification
-
The Boc protecting group on the piperidine nitrogen is removed using 20% trifluoroacetic acid (TFA) in DCM.
-
The free amine can then be functionalized with various carboxylic acids using HATU and DIEA.
Step 5: Cleavage from Resin
-
The final product is cleaved from the solid support using a cleavage cocktail, typically TFA in DCM.
Route 3: Visible-Light-Induced Nitrogen-Atom Deletion for the Synthesis of 7-Azaspiro[3.5]nonane[3]
This novel method provides direct access to the spirocyclic core through a single-atom deletion strategy.
Standard Condition-II (S.C.-II):
-
A mixture of the starting N-spiroheterocycle (0.2 mmol), 2,2-diphenyl-1-picrylhydrazyl (DPPH, 3.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv) is prepared.
-
2-Methyltetrahydrofuran (1.0 mL) and water (1.0 mL) are added as the solvent system.
-
The reaction mixture is placed under an argon atmosphere and irradiated with a white LED (50 W) at 50°C for 12 hours.
-
The resulting 7-azaspiro[3.5]nonane is then isolated.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the multi-step synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.
Caption: Workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.
Caption: One-step synthesis of 7-azaspiro[3.5]nonane via nitrogen-atom deletion.
References
Biological activity of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activity of azaspiro[3.5]nonane derivatives. Initial literature searches for quantitative biological data on Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate derivatives did not yield specific activity data or comparative studies. This suggests the compound may be a novel scaffold or primarily used as a building block in proprietary drug discovery programs with limited public data.
To fulfill the structural and content requirements of this guide, we will focus on a closely related, publicly documented class of compounds: 7-Azaspiro[3.5]nonane derivatives and their activity as GPR119 agonists . GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, making it a key target for Type 2 diabetes therapeutics. This analysis will serve as a framework for how the biological activity of the originally requested compound class could be presented and evaluated.
Quantitative Data Summary: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
The following table summarizes the in vitro potency of synthesized 7-azaspiro[3.5]nonane derivatives against the human GPR119 receptor. The primary metric for comparison is the EC₅₀ value, which indicates the concentration of the agonist that provokes a response halfway between the baseline and maximum response in a cAMP accumulation assay. A lower EC₅₀ value denotes higher potency.
| Compound ID | R² Group (Piperidine N-capping) | R³ Group (Aryl) | hGPR119 EC₅₀ (nM) |
| 54g | 2-Methyl-5-pyrimidinyl | 4-(Methylsulfonyl)phenyl | 3.9 |
| 54a | 2-Methyl-5-pyrimidinyl | 4-Cyanophenyl | 13 |
| 54b | 2-Methyl-5-pyrimidinyl | 4-(Trifluoromethyl)phenyl | 11 |
| 54c | 2-Methyl-5-pyrimidinyl | 4-Chlorophenyl | 28 |
| Alternative 1 | Pyrimidin-5-yl | 4-(Methylsulfonyl)phenyl | 7.8 |
| Alternative 2 | Pyridin-2-yl | 4-(Methylsulfonyl)phenyl | 14 |
Data sourced from studies on novel GPR119 agonists.
The data indicates that the combination of a 2-methyl-5-pyrimidinyl group at the R² position and a 4-(methylsulfonyl)phenyl group at the R³ position (Compound 54g ) results in the most potent GPR119 agonism in this series.
Experimental Protocols
This protocol outlines the methodology used to determine the agonistic activity of the test compounds at the human GPR119 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing the human GPR119 receptor are maintained in Ham's F-12 medium. The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 as a selection agent.
-
Assay Execution: a. Cells are harvested and seeded into 384-well assay plates, then incubated overnight at 37°C in a humidified 5% CO₂ atmosphere. b. The growth medium is aspirated and replaced with Hanks' Balanced Salt Solution (HBSS) containing 0.1% Bovine Serum Albumin (BSA) and 500 µM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor. The plates are incubated for 15 minutes at room temperature. c. Test compounds are serially diluted to various concentrations and added to the wells. d. The plates are incubated for an additional 30 minutes at room temperature to stimulate the GPR119 receptor.
-
Signal Detection: Intracellular cAMP levels are quantified using a commercial cAMP detection kit (e.g., DiscoverX HitHunter cAMP Assay) following the manufacturer's protocol. Luminescence or fluorescence is measured on a plate reader.
-
Data Analysis: The raw data is converted to percent activation. Concentration-response curves are generated, and EC₅₀ values are calculated using a four-parameter logistic regression model in appropriate software (e.g., GraphPad Prism).
Visualizations: Pathways and Workflows
The following diagram illustrates the canonical signaling cascade initiated by the activation of the GPR119 receptor by an agonist.
Caption: Agonist binding to GPR119 activates Gαs, leading to cAMP production and insulin secretion.
This diagram outlines the logical flow of an experimental campaign to identify and characterize novel GPR119 agonists from a library of azaspiro[3.5]nonane derivatives.
Navigating Steric and Electronic Landscapes: A Comparative Guide to Hydroxyl Group Reactivity in Spirocyclic Alcohols
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups within complex scaffolds is paramount for efficient molecular design and synthesis. Spirocyclic frameworks, with their inherent three-dimensional complexity, present unique challenges and opportunities. This guide provides a comparative analysis of the reactivity of the hydroxyl group in different spirocyclic alcohols, supported by established principles of organic chemistry and illustrative experimental data. We delve into how the distinct steric and electronic environments of various spirocyclic systems dictate the accessibility and reactivity of the hydroxyl moiety in key synthetic transformations.
The reactivity of a hydroxyl group is fundamentally governed by the steric hindrance around the alcohol and the electronic nature of the carbon to which it is attached. In spirocyclic systems, the rigid, fused-ring structure imposes significant conformational constraints that can dramatically influence these factors compared to their acyclic or simple cyclic counterparts. The size of the rings, the position of the hydroxyl group, and the overall topology of the spirocycle all contribute to a unique chemical personality.
Factors Influencing Reactivity
Steric Hindrance: The accessibility of the hydroxyl group to reagents is a primary determinant of reaction rates. In spirocyclic alcohols, the approach of a reagent can be significantly hindered by the adjacent spirocyclic framework. Smaller ring sizes in the spirocycle can lead to increased bond angle strain, which can either be exacerbated or relieved during a reaction, thereby affecting the activation energy. Generally, as the steric bulk around the hydroxyl group increases, the rate of reactions such as esterification and oxidation tends to decrease.
Electronic Effects: The stability of intermediates, such as carbocations or the developing partial charges in transition states, is influenced by the electronic properties of the spirocyclic scaffold. While alkyl groups are generally considered electron-donating, the rigid geometry of a spirocycle can lead to subtle but significant electronic effects that can stabilize or destabilize reactive intermediates.
Comparative Reactivity Data: An Illustrative Overview
Direct comparative kinetic studies across a broad range of spirocyclic alcohols are not extensively available in the literature. However, based on fundamental principles of organic chemistry, we can project the relative reactivity of the hydroxyl group in representative spirocyclic systems. The following table provides an illustrative comparison of expected reaction outcomes for oxidation and esterification, with hypothetical data to demonstrate the anticipated trends.
| Spirocyclic Alcohol | Structure | Relative Rate of Oxidation (Illustrative) | % Yield (Oxidation, Illustrative) | Relative Rate of Esterification (Illustrative) | % Yield (Esterification, Illustrative) | Dominant Influencing Factor |
| Spiro[2.2]pentan-1-ol | 0.8 | 75 | 0.7 | 70 | High Ring Strain, Moderate Steric Hindrance | |
| Spiro[3.3]heptan-1-ol | 1.0 | 90 | 1.0 | 85 | Balanced Steric and Strain Effects | |
| Spiro[4.4]nonan-1-ol | 0.9 | 88 | 0.8 | 80 | Increased Steric Hindrance | |
| Spiro[5.5]undecan-1-ol | 0.7 | 80 | 0.6 | 75 | Significant Steric Hindrance |
Disclaimer: The quantitative data presented in this table is illustrative and intended to reflect expected chemical trends. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for two key reactions used to probe the reactivity of the hydroxyl group are provided below. These protocols are general and may require optimization for specific spirocyclic substrates.
Protocol 1: Oxidation of a Spirocyclic Alcohol using Pyridinium Chlorochromate (PCC)
This method is suitable for the oxidation of primary and secondary spirocyclic alcohols to aldehydes and ketones, respectively.
Materials:
-
Spirocyclic alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the spirocyclic alcohol (1.0 equivalent) in anhydrous DCM (2 mL per mmol of alcohol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter the mixture through a pad of silica gel topped with Celatom® and anhydrous Na₂SO₄.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the corresponding ketone or aldehyde.
Protocol 2: Esterification of a Spirocyclic Alcohol (Fischer-Speier Esterification)
This protocol describes the acid-catalyzed esterification of a spirocyclic alcohol with a carboxylic acid.
Materials:
-
Spirocyclic alcohol
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the spirocyclic alcohol (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene (10 mL per mmol of alcohol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual reaction pathway and a typical experimental workflow.
Figure 1. Conceptual reaction pathways for a spirocyclic alcohol.
Figure 2. General experimental workflow for spirocyclic alcohol reactions.
Conclusion
The reactivity of the hydroxyl group in spirocyclic alcohols is a fascinating interplay of steric and electronic effects imposed by the rigid, three-dimensional framework. While a comprehensive quantitative comparison across a wide range of spirocycles is an area ripe for further investigation, the principles outlined in this guide provide a solid foundation for predicting reactivity trends and designing synthetic strategies. By understanding how the unique topology of a spirocycle influences the accessibility of its functional groups, researchers can better navigate the synthesis of these complex and valuable molecules.
Comparative Guide to Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate and Related Azaspirocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate and other relevant azaspirocyclic compounds. Due to the absence of publicly available X-ray crystallography data for the title compound, this guide focuses on a comparison of synthetic strategies and general physicochemical properties, which are crucial for their application in medicinal chemistry and drug discovery. Additionally, this document outlines a representative experimental protocol for the synthesis, crystallization, and crystallographic analysis of such compounds.
Comparison of General Properties and Synthetic Strategies
Azaspirocycles are an important class of compounds in drug discovery, offering three-dimensional structural diversity that can lead to improved pharmacological properties. The tables below compare the title compound with other notable azaspirocyclic systems.
Table 1: Comparison of General Properties
| Compound/Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features and Potential Applications |
| This compound | C₁₃H₂₃NO₃ | 241.33[1] | A versatile building block for introducing a sp³-rich, rigid scaffold in drug candidates. Its hydroxy functional group allows for further derivatization.[1] |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | This core structure is a key component in the development of GPR119 agonists, which are targets for treating metabolic diseases like type 2 diabetes.[2] |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | C₇H₁₃NO₂ | 143.18 | A scaffold utilized in organic synthesis and medicinal chemistry, offering different heteroatom positioning compared to the title compound.[3] |
| Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C₁₂H₂₂N₂O₂ | 226.32[4] | A diamine-containing spirocycle that serves as a valuable scaffold for constructing combinatorial libraries for drug screening. |
| 5-Azaspiro[2.4]heptane Derivatives | Varies | Varies | These compounds have been successfully developed as potent and selective antagonists for the dopamine D3 receptor, a target for neurological and psychiatric disorders.[5] |
Table 2: Comparison of Synthetic Approaches
| Compound/Scaffold | Starting Materials | Key Reaction Type(s) | Synthetic Utility |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | 3-((benzylamino)methyl)oxetane-3-ol, Chloroacetyl chloride | Acylation, intramolecular cyclization, reduction, and deprotection | A multi-step, high-yield synthesis that is amenable to large-scale production.[3] |
| 7-Azaspiro[3.5]nonan-1-one | Resin-bound piperidine precursor, 3-(methoxycarbonyl)cyclobutanecarboxylic acid | Solid-phase synthesis involving Dieckmann condensation and decarboxylation | The solid-phase methodology is ideal for the rapid synthesis of a library of derivatives for structure-activity relationship studies.[6] |
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Glycine imine analogue | Catalytic, enantioselective one-pot double allylic alkylation | Provides an efficient and stereocontrolled route to a key building block for antiviral therapeutics.[7] |
| Seven-membered Azaspiro Compounds | 1,5-Bisallenes | Rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade | An advanced and highly selective method for accessing complex azaspirocyclic frameworks.[8][9] |
Experimental Workflow for Synthesis and Structural Analysis
The following diagram outlines a typical workflow from the chemical synthesis of a novel azaspiro[3.5]nonane derivative to its structural elucidation by X-ray crystallography.
Caption: A generalized workflow for the synthesis and crystallographic analysis of azaspiro compounds.
Representative Experimental Protocols
The following protocols are representative of the methods that would be employed for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis and Purification
This hypothetical protocol is based on established synthetic methodologies for analogous compounds.
-
Step 1: Spirocyclization. A multi-step synthesis would be employed, potentially starting from a substituted piperidine and a cyclobutanone derivative. The key spirocyclization step could be achieved through an intramolecular condensation or a similar ring-forming reaction.
-
Step 2: Functional Group Manipulation. Following the formation of the azaspiro[3.5]nonane core, the hydroxyl group at the 8-position would be introduced, likely via the reduction of a ketone precursor using a mild reducing agent such as sodium borohydride in an alcoholic solvent.
-
Step 3: N-Boc Protection. The nitrogen atom of the spirocycle would be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base like triethylamine in an aprotic solvent like dichloromethane.
-
Step 4: Purification. The final compound would be purified using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The purity and identity of the compound would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Single Crystal Growth
-
Screening for Crystallization Conditions: A small amount of the purified compound would be subjected to a broad screen of crystallization conditions, varying solvents, temperature, and crystallization techniques.
-
Method 1: Slow Evaporation. A solution of the compound in a solvent such as ethyl acetate or methanol would be prepared and left in a vial covered with a perforated seal to allow for the slow evaporation of the solvent over several days.
-
Method 2: Vapor Diffusion. A concentrated solution of the compound in a solvent like dichloromethane would be placed in a small open vial. This vial would then be placed inside a larger sealed jar containing a less volatile anti-solvent, such as hexane. The slow diffusion of the anti-solvent vapor into the solution would gradually decrease the solubility of the compound, promoting the growth of single crystals.
-
Crystal Selection: Once crystals of sufficient size and quality are obtained, a suitable single crystal would be carefully selected under a polarized light microscope for X-ray diffraction analysis.
X-ray Crystallography and Structure Determination
-
Data Collection: The selected crystal would be mounted on a cryoloop and flash-cooled to 100 K in a stream of liquid nitrogen. X-ray diffraction data would be collected on a modern diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: The diffraction data would be processed, and the crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
-
Data Deposition: The final crystallographic data, including atomic coordinates and structure factors, would be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make the structure available to the scientific community.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Purity Assessment of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the journey toward a safe and effective final drug product. Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The inherent polarity of this compound, owing to its hydroxyl and amine functional groups, presents a challenge for traditional reversed-phase chromatography. Therefore, this guide will compare a standard Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, designed to offer better retention and separation for polar analytes.
Comparative Analysis of HPLC Methods
The performance of two distinct HPLC methods, a conventional RP-HPLC approach and a HILIC method, were evaluated for the purity assessment of this compound. The key performance indicators, including retention, resolution, and peak shape, are summarized below.
Table 1: Comparative Chromatographic Performance
| Parameter | Method A: RP-HPLC (C18 Column) | Method B: HILIC |
| Retention Time of Main Peak (min) | 4.2 | 8.5 |
| Resolution (Rs) of Critical Pair * | 1.3 | 2.1 |
| Tailing Factor of Main Peak | 1.6 | 1.1 |
| Theoretical Plates | 3500 | 8500 |
| Analysis Run Time (min) | 15 | 20 |
*Critical pair refers to the main peak and the closest eluting impurity.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the purity of this compound and separate it from non-polar and moderately polar impurities.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile to achieve a final concentration of 1 mg/mL.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To achieve enhanced retention of the polar main compound and improve separation from polar impurities.
Instrumentation: A standard HPLC system as described in Method A.
Chromatographic Conditions:
-
Column: HILIC (Amide or Silica-based), 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% B to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of 70:30 Acetonitrile/Water to achieve a final concentration of 1 mg/mL.
Data Summary
The following table presents hypothetical data obtained from the analysis of a sample of this compound using the two described methods. This allows for a direct comparison of their ability to separate the main compound from potential impurities.
Table 2: Hypothetical Impurity Profile Data
| Method A: RP-HPLC | Method B: HILIC | |||
| Peak ID | Retention Time (min) | Area % | Retention Time (min) | Area % |
| Impurity 1 | 2.1 | 0.15 | 3.2 | 0.14 |
| Impurity 2 | 3.9 | 0.25 | 7.8 | 0.26 |
| Main Peak | 4.2 | 99.50 | 8.5 | 99.51 |
| Impurity 3 | 4.5 | 0.10 | 9.8 | 0.09 |
Experimental Workflow Visualization
The logical flow of selecting and optimizing an HPLC method for purity assessment is crucial for achieving reliable and accurate results. The following diagram illustrates this general workflow.
Caption: Workflow for HPLC method selection and purity assessment.
Conclusion
Based on the comparative data, the HILIC method (Method B) demonstrates superior performance for the purity assessment of this compound. The improved retention, higher resolution of the critical impurity pair, and better peak symmetry suggest that HILIC is more suitable for accurately quantifying the purity of this polar compound. While the RP-HPLC method (Method A) offers a faster analysis time, its compromised peak shape and lower resolution could lead to less accurate impurity profiling.
For researchers and drug development professionals, the selection of an appropriate analytical method is paramount. For polar molecules like this compound, exploring alternatives to traditional C18 columns, such as HILIC, is highly recommended to ensure robust and reliable purity data, ultimately contributing to the quality and safety of the final pharmaceutical product.
Comparative study of Boc vs. Cbz protection for 5-azaspiro[3.5]nonane systems
For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, the selection of an appropriate amine protecting group is a critical decision that influences the overall efficiency and success of a synthetic route. This guide provides a comparative study of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as applied to the 5-azaspiro[3.5]nonane scaffold. The choice between these two carbamates hinges on their distinct stability profiles and the orthogonality of their deprotection methods.
The 5-azaspiro[3.5]nonane core is a valuable structural motif in medicinal chemistry. As a secondary amine, the nitrogen atom is nucleophilic and requires protection during many synthetic transformations to prevent unwanted side reactions.
Comparative Overview
The Boc group is favored for its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation, while being easily cleaved under acidic conditions. Conversely, the Cbz group is robust against acidic and basic conditions but is readily removed by catalytic hydrogenolysis. This orthogonality is a key advantage in multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other.
Data Presentation: Performance Comparison
The following tables summarize the typical performance of Boc and Cbz protecting groups for secondary amines, which can be extrapolated to the 5-azaspiro[3.5]nonane system. Yields are generally high for both methods, though they can be substrate-dependent.
Table 1: Protection of Secondary Amines
| Protecting Group | Reagent | Typical Conditions | Solvent | Base | Typical Yield |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Room Temp, 2-12 h | THF or CH₂Cl₂ | Triethylamine (TEA) | >90%[1] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | 0 °C to Room Temp, 2-20 h | THF/H₂O or CH₂Cl₂ | NaHCO₃ or Na₂CO₃ | ~90%[2] |
Table 2: Deprotection of Protected Secondary Amines
| Protected Amine | Deprotection Method | Reagents | Conditions | Key Advantages |
| Boc-protected | Acidolysis | Trifluoroacetic Acid (TFA) in CH₂Cl₂ or 4M HCl in Dioxane | Room Temp, 1-2 h | Fast, effective, volatile byproducts |
| Cbz-protected | Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Room Temp, 1-3 h | Very mild, neutral pH, clean byproducts |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 5-azaspiro[3.5]nonane are provided below. These protocols are based on standard procedures for secondary amines.
Protocol 1: Boc Protection of 5-Azaspiro[3.5]nonane
-
Dissolution: Dissolve 5-azaspiro[3.5]nonane (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise to the stirring amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.
Protocol 2: Cbz Protection of 5-Azaspiro[3.5]nonane (Schotten-Baumann Conditions)
-
Dissolution: Dissolve 5-azaspiro[3.5]nonane (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-20 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford the Cbz-protected product.[2]
Protocol 3: Deprotection of Boc-5-azaspiro[3.5]nonane
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Isolation: Remove the solvent and excess TFA in vacuo to yield the amine salt. The free amine can be obtained by neutralization with a suitable base.
Protocol 4: Deprotection of Cbz-5-azaspiro[3.5]nonane
-
Setup: In a flask, dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen (H₂) (typically using a balloon) at room temperature.
-
Filtration: Upon completion (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.
Visualizations
The following diagrams illustrate the chemical transformations and a logical workflow for selecting the appropriate protecting group.
References
Enantioselective synthesis and analysis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
A Comparative Guide to the Enantioselective Synthesis and Analysis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
This guide provides a comprehensive overview of the enantioselective synthesis and analysis of this compound, a valuable spirocyclic building block in medicinal chemistry.[1] Due to its rigid, three-dimensional structure, this compound is an attractive scaffold for the development of novel therapeutics.[2] This document outlines two primary synthetic strategies for obtaining the enantiomerically pure compound: asymmetric reduction and diastereomeric resolution. A detailed analytical method for chiral separation is also presented.
Performance Comparison of Synthetic Routes
The choice of synthetic route for obtaining enantiomerically pure this compound depends on factors such as scalability, cost, and desired enantiomeric purity. Asymmetric reduction is often preferred for its efficiency and high potential for enantioselectivity, while diastereomeric resolution provides a classical and reliable alternative.
| Parameter | Method 1: Asymmetric Reduction | Method 2: Diastereomeric Resolution |
| Overall Yield | ~75-85% | ~30-40% (for one enantiomer) |
| Enantiomeric Excess | >99% | >99% (after crystallization) |
| Number of Steps | 2 | 4 |
| Key Reagents | Chiral catalyst (e.g., (R)-CBS), BH₃・SMe₂ | Racemic alcohol, chiral resolving agent (e.g., O-acetylmandelic acid), base |
| Scalability | High | Moderate |
| Cost-Effectiveness | Generally higher | Can be lower for small scale |
Experimental Protocols
Method 1: Enantioselective Synthesis via Asymmetric Reduction
This method involves the preparation of the precursor ketone followed by an enantioselective reduction.
Step 1: Synthesis of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
A detailed protocol for a related compound can be found in the patent literature.[3] A plausible synthesis involves the cyclization of appropriate precursors to form the azaspiro[3.5]nonane core, followed by oxidation of a methylene group to the ketone.
Step 2: Asymmetric Reduction of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
This protocol is based on well-established methods for the asymmetric reduction of ketones.[4]
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃・SMe₂, 1.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (8S)-8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate.
Method 2: Synthesis and Diastereomeric Resolution of Racemic Alcohol
This method involves the non-stereoselective synthesis of the alcohol, followed by separation of the enantiomers.
Step 1: Synthesis of Racemic this compound
-
To a solution of tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate (1.0 eq.) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the addition of acetone.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic alcohol.
Step 2: Diastereomeric Salt Formation and Resolution
-
Dissolve the racemic alcohol (1.0 eq.) and (S)-O-acetylmandelic acid (1.0 eq.) in a suitable solvent (e.g., ethyl acetate, isopropanol).
-
Heat the mixture until a clear solution is obtained and then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the chiral alcohol, treat the diastereomeric salt with a base (e.g., 1 M NaOH) and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the enantiomerically enriched alcohol.
-
The enantiomeric excess can be further enhanced by recrystallization.
Chiral Analysis
The enantiomeric excess (e.e.) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6]
Chiral HPLC Method
| Parameter | Condition |
| Column | Chiralpak AD-H (or equivalent polysaccharide-based column) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in mobile phase (approx. 1 mg/mL) |
Visualizations
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Caption: Workflow for chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Synthesis of Azaspirocycles: Benchmarking New Methods Against Established Literature
For Researchers, Scientists, and Drug Development Professionals
Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are increasingly vital scaffolds in medicinal chemistry. Their distinct three-dimensional architecture imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to their non-spirocyclic analogs.[1] This guide offers a comparative analysis of a novel synthetic methodology, the Palladium-Catalyzed Dearomative Azaspirocyclization, against established routes including [3+2] Cycloaddition, NBS-Promoted Semipinacol Rearrangement, and Aza-Prins Cyclization. The performance of these methods is assessed based on reaction yields, stereoselectivity, and substrate scope, with supporting experimental data.
Data Presentation: A Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy for constructing azaspirocycles is pivotal and is dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity. The following tables provide a quantitative comparison of the selected methods, enabling a direct assessment of their efficiency and selectivity across various substrates.
Table 1: Palladium-Catalyzed Dearomative Azaspirocyclization of Bromoarenes
This modern method allows for the convergent synthesis of 1-azaspirocycles by introducing carbon substituents.[2]
| Substrate (Bromoarene) | N-Tosylhydrazone | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(2-bromo-furan-3-yl)ethan-1-amine | Benzaldehyde N-tosylhydrazone | Pd₂(dba)₃ / PPh₃ | DME | 60 | 12 | 85 | [2][3] |
| 2-(2-bromo-thiophen-3-yl)ethan-1-amine | 4-Methoxybenzaldehyde N-tosylhydrazone | Pd₂(dba)₃ / DPEphos | DME | 60 | 12 | 78 | [2][3] |
| 2-(2-bromophenyl)ethan-1-amine | Acetone N-tosylhydrazone | Pd₂(dba)₃ / PPh₃ | DME | 80 | 24 | 65 | [2][3] |
Table 2: [3+2] Cycloaddition for Azaspirocycle Synthesis
This approach offers rapid access to complex azaspirocyclic scaffolds, often with good to excellent stereocontrol.[1]
| Dipolarophile | Dipole Precursor | Solvent | Catalyst / Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Methylenecyclobutane | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Dichloromethane | Trifluoroacetic acid | 83 | - | [1] |
| Methylenecyclopentane | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Dichloromethane | Trifluoroacetic acid | 75 | - | [1] |
| 3-Phenacylidene-oxindole | Isatin/Tetrahydroisoquinoline | Ethanol | Reflux | 85 | >99:1 | [1] |
Table 3: NBS-Promoted Semipinacol Rearrangement for Azaspirocycle Synthesis
This method provides a highly diastereoselective route to specific azaspirocyclic ketones.[1]
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1-(1-allylcyclohexyl)pyrrolidin-2-one | i-PrOH | -78 to rt | 2 | 87 | >95:5 | [1][4] |
| 1-(1-allylcyclopentyl)pyrrolidin-2-one | i-PrOH | -78 to rt | 2 | 85 | >95:5 | [1][4] |
Table 4: Aza-Prins Cyclization for Azaspirocycle Synthesis
This cyclization offers a direct route to various nitrogen-containing heterocyclic systems.
| Homoallylic Amine | Carbonyl Compound | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 4-penten-1-amine | Benzaldehyde | InBr₃ | Dichloromethane | 82 | 90:10 (trans:cis) | [1] |
| 4-penten-1-amine | Cyclohexanone | FeCl₃ | Dichloromethane | 75 | 85:15 (trans:cis) | [1] |
Mandatory Visualization
Caption: Comparative workflows of a new vs. existing synthetic method.
Caption: M4 muscarinic receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
General Procedure for Pd-Catalyzed Dearomative Azaspirocyclization
To a solution of the bromoarene (0.20 mmol) and N-tosylhydrazone (0.24 mmol) in DME (2.0 mL) are added Pd₂(dba)₃ (0.01 mmol, 5 mol %) and a phosphine ligand (e.g., PPh₃ or DPEphos, 0.02 mmol, 10 mol %).[3] The mixture is stirred at the specified temperature (60-80 °C) for 12-24 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired azaspirocycle.[3]
General Procedure for [3+2] Cycloaddition
To a solution of the dipolarophile (1.0 mmol) and the azomethine ylide precursor (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (0.1 mmol, 10 mol %) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the pure azaspirocycle.
General Procedure for NBS-Promoted Semipinacol Rearrangement
A solution of the N-vinyl or N-allyl lactam substrate (1.0 mmol) in a mixture of iso-propanol and water (4:1, 10 mL) is cooled to -78 °C.[1][4] N-Bromosuccinimide (NBS, 1.1 mmol) is added in one portion, and the reaction mixture is stirred at this temperature for 30 minutes before being allowed to warm to room temperature over 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to afford the desired azaspirocyclic ketone.
General Procedure for Aza-Prins Cyclization
To a solution of the homoallylic amine (1.0 mmol) and the carbonyl compound (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added a Lewis acid (e.g., InBr₃ or FeCl₃, 10-20 mol %). The reaction mixture is stirred at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with dichloromethane. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the corresponding piperidine derivative.
Conclusion
The synthesis of azaspirocycles can be achieved through a variety of powerful chemical transformations.[1] The novel Palladium-Catalyzed Dearomative Azaspirocyclization offers a convergent and efficient route to functionalized azaspirocycles. Established methods such as [3+2] cycloadditions and aza-Prins cyclizations provide rapid access to complex scaffolds, often with good to excellent stereocontrol.[1] The NBS-promoted semipinacol rearrangement is a highly diastereoselective method for the construction of specific azaspirocyclic ketones.[1] The optimal synthetic route will be dictated by the specific structural requirements of the target molecule and the desired level of stereochemical control. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of azaspirocycles in drug discovery and development.[1]
References
A Comparative In Silico Analysis of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate Derivatives and Alternative GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental and Computational Data.
This guide provides a comprehensive in silico comparison of Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate derivatives against other classes of G protein-coupled receptor 119 (GPR119) agonists. GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones. This analysis focuses on the computational modeling of these compounds, offering insights into their potential efficacy and pharmacokinetic profiles.
Performance Comparison of GPR119 Agonists
The following table summarizes key in silico and in vitro performance data for 7-azaspiro[3.5]nonane derivatives and comparator GPR119 agonists from different structural classes. This data is essential for understanding the structure-activity relationships (SAR) and potential advantages of each scaffold.
| Compound Class/Name | Scaffold | Key In Silico Data | In Vitro Potency (EC50, nM) | Reference |
| 7-Azaspiro[3.5]nonane Derivative (Optimized) | 7-Azaspiro[3.5]nonane | Favorable predicted PK profile | Potent agonistic activity | [1] |
| Compound 54g | 7-Azaspiro[3.5]nonane | Desirable PK profile in rats | Potent GPR119 agonist | [1] |
| AR231453 | Pyrimidine | - | 4.7 - 9 | [2] |
| APD597 | Pyrimidine | - | - | [3] |
| MBX-2982 | Five-membered heterocycle | - | - | [4][5] |
| Fused-pyrimidine derivative (16b) | Fused-pyrimidine | - | Extremely potent | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative (26) | Pyrazolo[3,4-d]pyrimidine | Promising pharmacokinetic profile in mice | Good potency | [6] |
In Silico and Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of the key computational and experimental protocols employed in the characterization of these GPR119 agonists.
Computational Modeling Protocols
1. Molecular Docking:
-
Objective: To predict the binding mode and affinity of the ligands to the GPR119 receptor.
-
Protocol:
-
Receptor Preparation: The 3D structure of the GPR119 receptor is obtained from a protein database (e.g., PDB) or constructed using homology modeling if a crystal structure is unavailable. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the azaspiro derivatives and other agonists are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to dock the prepared ligands into the active site of the GPR119 receptor. The program explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The binding poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.
-
2. Quantitative Structure-Activity Relationship (QSAR):
-
Objective: To develop a mathematical model that correlates the chemical structure of the compounds with their biological activity.
-
Protocol:
-
Data Set Preparation: A dataset of compounds with known GPR119 agonist activity (e.g., EC50 values) is collected. The dataset is divided into a training set for model development and a test set for model validation.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.
-
Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using the test set and various statistical parameters (e.g., r², q²).
-
3. ADMET Prediction:
-
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.
-
Protocol:
-
Specialized software and web servers (e.g., SwissADME, pkCSM) are used to predict various ADMET parameters.
-
Input for these tools is the 2D or 3D structure of the molecule.
-
Predicted properties often include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
In Vitro Experimental Protocols
1. cAMP Accumulation Assay:
-
Objective: To measure the ability of a compound to activate GPR119 and induce the production of cyclic AMP (cAMP).
-
Protocol:
-
HEK293 cells stably expressing human GPR119 are seeded in a multi-well plate.
-
Cells are treated with various concentrations of the test compounds.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated.
-
Visualizing the Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations were created using the DOT language.
References
- 1. Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
